2-Naphthalen-2-yl-piperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-naphthalen-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-4-12-9-13(6-5-11(12)3-1)14-10-15-7-8-16-14/h1-6,9,14-16H,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMNNHMPDTUAFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378121 | |
| Record name | 2-Naphthalen-2-yl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904816-32-6 | |
| Record name | 2-Naphthalen-2-yl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-(Naphthalen-2-yl)piperazine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(naphthalen-2-yl)piperazine, a significant scaffold in medicinal chemistry. The primary and most effective method detailed is the Buchwald-Hartwig amination, offering a robust and versatile route to this class of compounds. Alternative, though less specific, pathways such as reductive amination are also discussed. This document provides detailed experimental protocols, quantitative data, and visual workflows to support researchers in the efficient synthesis and characterization of the target molecule.
Synthetic Strategies
The synthesis of 2-(naphthalen-2-yl)piperazine can be approached through several modern synthetic methodologies. The selection of the optimal route depends on the availability of starting materials, desired scale, and laboratory capabilities.
Buchwald-Hartwig Amination (Recommended)
The palladium-catalyzed Buchwald-Hartwig amination is the most prominent and well-documented method for the synthesis of N-aryl piperazines.[1][2] This reaction involves the cross-coupling of an aryl halide, such as 2-bromonaphthalene, with piperazine or a protected form like N-Boc-piperazine. The use of a protecting group on one of the piperazine nitrogens is crucial to prevent double arylation and afford the mono-substituted product in high yield.
Reductive Amination
Reductive amination offers an alternative pathway, typically involving the reaction of a naphthaldehyde derivative with piperazine in the presence of a reducing agent.[3][4] This method is contingent on the commercial availability and stability of the corresponding naphthaldehyde.
Nucleophilic Aromatic Substitution (SNA r)
While a fundamental reaction in organic chemistry, nucleophilic aromatic substitution is less commonly employed for the synthesis of simple aryl piperazines unless the naphthalene ring is activated by strong electron-withdrawing groups, which is not the case for an unsubstituted naphthalene moiety.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of the starting material, 2-bromonaphthalene, and the subsequent Buchwald-Hartwig amination to yield the target compound.
Synthesis of Starting Material: 2-Bromonaphthalene
A common precursor for the Buchwald-Hartwig amination is 2-bromonaphthalene, which can be synthesized from 2-naphthol.
Reaction Scheme:
Experimental Procedure:
A detailed procedure for the synthesis of 2-bromonaphthalene from 2-naphthol has been well-established in the literature. The reaction typically involves the treatment of 2-naphthol with a brominating agent in the presence of triphenylphosphine.
Synthesis of 1-(tert-butoxycarbonyl)-4-(naphthalen-2-yl)piperazine via Buchwald-Hartwig Amination
This procedure outlines the palladium-catalyzed coupling of 2-bromonaphthalene with N-Boc-piperazine.
Reaction Scheme:
Materials:
-
2-Bromonaphthalene
-
N-Boc-piperazine
-
Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)
-
Phosphine ligand (e.g., BINAP, XPhos, SPhos)
-
Base (e.g., NaOtBu, K3PO4, Cs2CO3)
-
Anhydrous solvent (e.g., toluene, dioxane)
General Experimental Protocol: [2]
-
To an oven-dried Schlenk tube, add 2-bromonaphthalene (1.0 equiv), N-Boc-piperazine (1.2 equiv), and the base (1.4 equiv).
-
In a separate vial, dissolve the palladium catalyst (0.02 equiv) and the phosphine ligand (0.04 equiv) in a small amount of the anhydrous solvent.
-
Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent to the Schlenk tube, followed by the catalyst/ligand solution via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 1-(tert-butoxycarbonyl)-4-(naphthalen-2-yl)piperazine.
Deprotection of 1-(tert-butoxycarbonyl)-4-(naphthalen-2-yl)piperazine
The final step is the removal of the Boc protecting group to yield 2-(naphthalen-2-yl)piperazine.
Reaction Scheme:
Experimental Procedure:
-
Dissolve the Boc-protected piperazine derivative in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane).
-
Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Upon completion, neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield 2-(naphthalen-2-yl)piperazine.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of 2-(naphthalen-2-yl)piperazine.
Table 1: Reaction Conditions and Yields for Buchwald-Hartwig Amination
| Starting Material | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromonaphthalene | Pd2(dba)3 / BINAP | NaOtBu | Toluene | 100 | 18 | >90 (typical) |
| 2-Chloronaphthalene | Pd(OAc)2 / XPhos | K3PO4 | Dioxane | 110 | 24 | >85 (typical) |
Table 2: Spectroscopic Data for a Close Analog: 4-methyl-1-(naphthalen-2-yl)piperidine
| Nucleus | Chemical Shift (δ, ppm) in CDCl3 |
| 1H NMR | 7.83 – 7.73 (m, 3H), 7.47 (t, J = 8.0 Hz, 1H), 7.41 – 7.32 (m, 2H), 7.21 (d, J = 2.2 Hz, 1H), 3.84 (d, J = 12.4 Hz, 2H), 2.83 (td, J = 12.1, 2.2 Hz, 2H) |
| 13C NMR | Data for the exact target molecule is not readily available in the searched literature. The spectrum would be expected to show signals for the naphthalene ring system and the piperazine ring. |
Note: The provided NMR data is for a structurally similar compound and should be used as a reference for the characterization of 2-(naphthalen-2-yl)piperazine.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the overall synthetic workflow from 2-naphthol to the final product, 2-(naphthalen-2-yl)piperazine.
Caption: Synthetic workflow for 2-(naphthalen-2-yl)piperazine.
Buchwald-Hartwig Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.
Caption: The Buchwald-Hartwig catalytic cycle.
References
An In-depth Technical Guide on the Physicochemical Properties of 2-(naphthalen-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(naphthalen-2-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry. The information presented herein is intended to support research and development efforts by providing essential data on its chemical and physical characteristics.
Physicochemical Properties
Quantitative data for 2-(naphthalen-2-yl)piperazine are summarized in the table below. It is important to note that while some predicted values are available, experimentally determined data for this specific compound are not widely published. The table includes predicted values from computational models, which are useful for initial assessments.
| Property | Value | Source |
| Molecular Formula | C14H16N2 | ChemicalBook[1] |
| Molecular Weight | 212.29 g/mol | ChemicalBook[1] |
| pKa | 8.76 ± 0.40 (Predicted) | ChemicalBook[1] |
| XlogP | 1.9 (Predicted) | PubChemLite[2] |
| Storage Temperature | 2-8°C | ChemicalBook[1] |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of piperazine derivatives are crucial for accurate characterization. While specific experimental data for 2-(naphthalen-2-yl)piperazine is limited in publicly available literature, the following sections describe standard methodologies for key experiments.
1. Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at a given pH, which in turn affects its solubility, absorption, and distribution. Potentiometric titration is a common and accurate method for pKa determination.[3]
-
Principle: This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH. The pKa value is determined from the pH at the half-equivalence point of the titration curve.
-
Methodology:
-
A precise amount of 2-(naphthalen-2-yl)piperazine is dissolved in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility.
-
The solution is placed in a thermostated vessel to maintain a constant temperature, as pKa is temperature-dependent.[3]
-
A standardized solution of a strong acid (e.g., HCl) is incrementally added to the solution using a calibrated burette.
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The equivalence point(s) are identified from the inflection point(s) of the curve. The pKa is the pH at which half of the volume of titrant required to reach the first equivalence point has been added. For a diprotic base like piperazine, two pKa values can be determined.[4]
-
2. Determination of Solubility by the Shake-Flask Method
Solubility is a fundamental property that affects a drug's bioavailability. The saturation shake-flask method is a widely accepted technique for determining equilibrium solubility.[5]
-
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.[5]
-
Methodology:
-
An excess amount of 2-(naphthalen-2-yl)piperazine is added to a series of vials containing the solvent of interest (e.g., water, phosphate-buffered saline at different pH values).
-
The vials are sealed and placed in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5]
-
After equilibration, the samples are allowed to stand to allow for the sedimentation of undissolved solids.
-
An aliquot of the supernatant is carefully removed and filtered to remove any suspended particles.
-
The concentration of the dissolved 2-(naphthalen-2-yl)piperazine in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The experiment is performed in triplicate to ensure the reliability of the results.[5]
-
3. Determination of the Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.
-
Principle: The shake-flask method is also commonly used for LogP determination. It involves partitioning the compound between two immiscible liquid phases, typically n-octanol and water.
-
Methodology:
-
A known amount of 2-(naphthalen-2-yl)piperazine is dissolved in a pre-saturated solution of n-octanol or water.
-
An equal volume of the other pre-saturated phase (water or n-octanol, respectively) is added to a flask.
-
The flask is shaken vigorously for a set period to allow for partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.
-
The concentration of the compound in each phase is determined using an appropriate analytical technique, such as HPLC-UV.
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of a novel chemical entity like 2-(naphthalen-2-yl)piperazine.
Caption: Workflow for Physicochemical Characterization.
Biological Context and Potential Signaling Pathways
While specific biological targets for 2-(naphthalen-2-yl)piperazine are not extensively documented, the piperazine scaffold is a well-known pharmacophore present in numerous clinically approved drugs with diverse biological activities.[6] Derivatives of piperazine have been investigated for their potential as anticancer, antibacterial, and antifungal agents.[6] For instance, some naphthalimide-piperazine derivatives have been shown to interact with DNA and inhibit topoisomerase-II, suggesting a potential mechanism of action in cancer therapy.[7]
Given the structural motifs, it is plausible that 2-(naphthalen-2-yl)piperazine could interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway that could be investigated for compounds of this class, particularly in the context of cancer research.
Caption: Hypothetical Signaling Pathway.
References
- 1. 2-NAPHTHALEN-2-YL-PIPERAZINE | 904816-32-6 [amp.chemicalbook.com]
- 2. PubChemLite - this compound (C14H16N2) [pubchemlite.lcsb.uni.lu]
- 3. uregina.ca [uregina.ca]
- 4. researchgate.net [researchgate.net]
- 5. physchemres.org [physchemres.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Naphthylpiperazines on Serotonin Receptors
Disclaimer: Extensive literature searches did not yield specific quantitative binding or functional data for 2-(naphthalen-2-yl)piperazine at serotonin receptors. Therefore, this guide focuses on the closely related and pharmacologically characterized analog, 1-(1-naphthyl)piperazine , to provide a representative understanding of how this structural class interacts with the serotonergic system. The information presented herein should be considered in the context of this analog.
Introduction
Naphthylpiperazine derivatives represent a class of compounds with significant activity at various neurotransmitter receptors, particularly serotonin (5-HT) receptors. Their structural motif, combining a naphthalene moiety with a piperazine ring, allows for diverse interactions with different receptor subtypes, leading to a complex pharmacological profile. This technical guide provides a detailed overview of the mechanism of action of 1-(1-naphthyl)piperazine as a representative of the naphthylpiperazine class on serotonin receptors, intended for researchers, scientists, and drug development professionals.
Pharmacological Profile of 1-(1-Naphthyl)piperazine
1-(1-Naphthyl)piperazine (1-NP) is a non-selective serotonergic agent, exhibiting a mixed and complex pharmacology across various 5-HT receptor subtypes. It generally acts as a partial agonist at several 5-HT1 receptor subtypes and as an antagonist at 5-HT2 receptors.[1] Its broad activity profile makes it a useful tool for investigating the roles of different serotonin receptors in physiological and pathological processes.
Quantitative Data: Binding Affinities and Functional Activities
The following table summarizes the available quantitative data for the interaction of 1-(1-naphthyl)piperazine with various human serotonin receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Efficacy | Potency (EC50/IC50, nM) | Reference |
| 5-HT1A | High Affinity | Partial Agonist | - | - | [1] |
| 5-HT1B | High Affinity | Partial Agonist | - | - | [1] |
| 5-HT1D | High Affinity | Partial Agonist | - | - | [1] |
| 5-HT1E | High Affinity | Partial Agonist | - | - | [1] |
| 5-HT1F | High Affinity | Partial Agonist | - | - | [1] |
| 5-HT2A | High Affinity | Antagonist | - | IC50 = 1 | [1][2] |
| 5-HT2B | High Affinity | Antagonist | - | - | [1] |
| 5-HT2C | High Affinity | Antagonist | - | - | [1] |
| 5-HT3 | High Affinity | - | - | - | [1] |
| 5-HT5A | High Affinity | - | - | - | [1] |
| 5-HT6 | 120 | - | - | - | [1][2] |
| 5-HT7 | High Affinity | - | - | - | [1] |
Note: "High Affinity" is stated where specific Ki values were not provided in the search results, but the source indicates a significant binding potential. Dashes (-) indicate that specific data was not available in the searched literature.
Detailed Methodologies of Key Experiments
The characterization of the interaction of compounds like 1-(1-naphthyl)piperazine with serotonin receptors involves a variety of in vitro assays. The following are detailed protocols for common experimental procedures.
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To quantify the affinity of a test compound for a specific serotonin receptor subtype.
-
Materials:
-
Cell membranes expressing the human serotonin receptor subtype of interest.
-
A specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).
-
Test compound (1-(1-naphthyl)piperazine) at various concentrations.
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of the test compound in the incubation buffer.
-
A parallel set of incubations is performed with the radioligand and the non-specific binding control to determine non-specific binding.
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This assay measures the ability of a compound to act as an agonist or antagonist by detecting changes in intracellular calcium levels.
-
Objective: To determine the functional activity (agonist or antagonist) and potency of a test compound at Gq-coupled serotonin receptors.
-
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (1-(1-naphthyl)piperazine) at various concentrations.
-
A known 5-HT2A receptor agonist (e.g., serotonin).
-
A fluorescence plate reader with an integrated fluid handling system.
-
-
Procedure:
-
Cells are seeded into 96- or 384-well plates and grown to confluence.
-
The cells are loaded with the calcium-sensitive fluorescent dye.
-
For antagonist testing, cells are pre-incubated with the test compound.
-
The plate is placed in the fluorescence plate reader, and baseline fluorescence is measured.
-
The agonist (serotonin) is added to the wells, and the change in fluorescence intensity is monitored over time.
-
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. For agonist activity, the EC50 (concentration for 50% of maximal response) is calculated. For antagonist activity, the IC50 (concentration that inhibits 50% of the agonist response) is determined.
Signaling Pathways
The interaction of 1-(1-naphthyl)piperazine with different serotonin receptor subtypes can trigger or inhibit distinct intracellular signaling cascades.
As a partial agonist at 5-HT1 receptors, 1-(1-naphthyl)piperazine would be expected to partially activate the Gi/Go signaling pathway.
Caption: 5-HT1 receptor partial agonism by 1-(1-naphthyl)piperazine.
As an antagonist at 5-HT2 receptors, 1-(1-naphthyl)piperazine blocks the signaling cascade typically initiated by serotonin.
Caption: 5-HT2 receptor antagonism by 1-(1-naphthyl)piperazine.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing the pharmacological profile of a novel compound at serotonin receptors.
Caption: Workflow for pharmacological characterization.
Conclusion
1-(1-Naphthyl)piperazine serves as a compelling example of a naphthylpiperazine derivative with a complex and multifaceted mechanism of action at serotonin receptors. Its mixed partial agonist and antagonist profile across different 5-HT receptor families highlights the chemical tractability of this scaffold for designing ligands with specific serotonergic activities. While specific data for 2-(naphthalen-2-yl)piperazine is not publicly available, the characterization of its 1-substituted isomer provides a valuable framework for understanding how this class of compounds interacts with the serotonergic system. Further research is warranted to elucidate the precise pharmacological profile of 2-(naphthalen-2-yl)piperazine and to explore the therapeutic potential of this and related compounds.
References
A Technical Guide to the Spectroscopic Analysis of 2-Naphthalen-2-yl-piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core spectroscopic techniques utilized in the structural elucidation and characterization of 2-naphthalen-2-yl-piperazine derivatives. These compounds, integrating the rigid, aromatic naphthalene moiety with the versatile piperazine ring, are of significant interest in medicinal chemistry. A thorough spectroscopic analysis is paramount for confirming their molecular structure, assessing purity, and understanding their physicochemical properties, which are critical for drug discovery and development.
This document details the experimental protocols and presents key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
General Workflow for Spectroscopic Characterization
The characterization of newly synthesized this compound derivatives follows a logical progression of spectroscopic analyses. Each technique provides a unique piece of the structural puzzle, culminating in an unambiguous identification of the compound.
Caption: Workflow for synthesis and spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. It provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol: ¹H and ¹³C NMR Analysis
A standard protocol for acquiring NMR spectra of this compound derivatives is as follows[1]:
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a 5 mm NMR tube[1].
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for referencing chemical shifts (δ = 0.00 ppm)[1].
-
Instrument Setup:
-
Place the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve high-resolution spectra.
-
-
Data Acquisition:
-
¹H NMR: Set the spectral width to encompass the expected range of proton signals (typically 0-12 ppm). A standard single 90° pulse sequence is commonly used. Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio[1].
-
¹³C NMR: Set a wider spectral width (e.g., 0-200 ppm). Use a pulse sequence with proton decoupling (like zgpg30 or zgdc) to produce a spectrum with single lines for each unique carbon atom. A greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (COSY, HSQC): If needed for complex structures, 2D correlation experiments can be performed to establish connectivity between protons (COSY) or between protons and their directly attached carbons (HSQC).
-
Data Presentation: NMR Chemical Shifts
The chemical shifts are highly dependent on the specific substituents attached to the core structure. The tables below summarize ¹H and ¹³C NMR data for representative this compound derivatives.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives [2]
| Compound | Solvent | ¹H Chemical Shift (δ) ppm | ¹³C Chemical Shift (δ) ppm |
| SA2 | CDCl₃ | 8.53 (dd, J=7.3, 1.2 Hz, 2H), 8.19 (dd, J=8.3, 1.1 Hz, 2H), 7.72 (dd, J=8.3, 7.3 Hz, 2H), 7.57 (dd, J=5.1, 1.4 Hz, 1H), 7.50 (dd, J=3.8, 1.3 Hz, 1H), 7.10 (dd, J=5.0, 3.8 Hz, 1H), 4.27 (t, J=6.9 Hz, 2H), 3.05 (t, J=4.9 Hz, 4H), 2.76–2.64 (m, 6H) | 164.28, 135.92, 134.17, 132.61, 132.20, 131.67, 131.35, 128.22, 127.74, 127.06, 122.58, 77.46, 77.38, 77.14, 76.83, 55.35, 52.31, 46.22, 37.4 |
| SA4 | CDCl₃ | 8.50 (dd, J=7.3, 1.2 Hz, 2H), 8.19 (dd, J=8.4, 1.2 Hz, 2H), 7.84–7.76 (m, 4H), 7.72 (dd, J=8.2, 7.3 Hz, 2H), 4.24 (t, J=6.7 Hz, 2H), 2.99 (d, J=4.9 Hz, 4H), 2.67 (dt, J=15.5, 5.8 Hz, 6H) | 164.28, 140.21, 134.20, 132.91, 131.65, 131.29, 128.43, 128.19, 127.07, 122.55, 117.40, 116.53, 55.30, 52.29, 46.19, 37.37 |
| SA6 | CDCl₃ | 8.93 (d, J=2.3 Hz, 1H), 8.77 (dd, J=4.9, 1.7 Hz, 1H), 8.50 (dd, J=7.2, 1.1 Hz, 2H), 8.17 (dd, J=8.3, 1.1 Hz, 2H), 8.00 (dt, J=8.0, 2.0 Hz, 1H), 7.71 (dd, J=8.2, 7.3 Hz, 2H), 7.44 (dd, J=8.0, 4.9 Hz, 1H), 4.24 (t, J=6.8 Hz, 2H), 3.02 (d, J=4.9 Hz, 4H), 2.72–2.64 (m, 6H) | 164.28, 153.43, 148.58, 135.56, 134.17, 132.58, 131.65, 131.34, 128.20, 127.05, 123.80, 122.54, 55.35, 52.31, 46.08, 37.36 |
| SA7 | CDCl₃ | 8.50 (dd, J=7.3, 1.2 Hz, 2H), 8.36–8.30 (m, 2H), 8.19 (dd, J=8.3, 1.1 Hz, 2H), 7.93–7.87 (m, 2H), 7.72 (dd, J=8.3, 7.3 Hz, 2H), 4.25 (t, J=6.7 Hz, 2H), 3.01 (s, 4H), 2.74–2.62 (m, 6H) | 164.31, 150.18, 141.70, 134.22, 131.64, 131.32, 129.04, 128.19, 127.07, 124.37, 122.54, 55.29, 52.28, 46.21, 37.36 |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of the synthesized compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry Analysis
High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL[1].
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique for these types of molecules, as it typically keeps the molecular ion intact. The analysis is often run in positive ion mode to observe protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺.
-
Analysis:
-
Direct Infusion: The sample solution is infused directly into the mass spectrometer to obtain the mass spectrum of the molecular ion.
-
LC-MS: For complex mixtures or to confirm purity, the sample can be introduced via a liquid chromatograph (LC), which separates components before they enter the mass spectrometer.
-
-
Data Acquisition: The instrument is scanned over a mass range appropriate for the expected molecular weight of the derivative. The high-resolution capabilities allow for the determination of the exact mass, which can be used to calculate the molecular formula.
Data Presentation: Mass-to-Charge Ratios
The primary data from MS is the observation of the molecular ion peak, which confirms the molecular weight of the synthesized compound.
Table 2: High-Resolution Mass Spectrometry Data for Selected Derivatives
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Observed Mass (m/z) | Source |
| SA2 | C₂₂H₂₁ClN₃O₄S₂ | 456.09 (for C₂₂H₂₁N₃O₄S₂) | 456.10 | [2] |
| SA4 | C₂₅H₂₂N₄O₄S | 475.14 | 475.25 | [2] |
| SA6 | C₂₃H₂₂N₄O₄S | 451.14 | 451.40 | [2] |
| SA7 | C₂₄H₂₂N₄O₆S | 495.13 | 495.13 | [2][3] |
| This compound | C₁₄H₁₆N₂ | 213.13863 | Not Reported (Predicted) | [4] |
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.
-
ATR: Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Place the sample (KBr pellet or on the ATR crystal) in the spectrometer's sample compartment.
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Data Presentation: Characteristic IR Absorption Bands
The IR spectrum will show characteristic absorption bands corresponding to the various functional groups within the molecule.
Caption: How different spectroscopic techniques probe the core structure.
Table 3: Characteristic IR Frequencies for this compound Derivatives
| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Notes |
| Aromatic C-H | Stretch | 3100 - 3000 | Characteristic of the naphthalene ring. |
| Aliphatic C-H | Stretch | 3000 - 2850 | From the piperazine ring and any alkyl chains. |
| C=C | Stretch | 1650 - 1450 | Aromatic ring stretching vibrations. |
| C-N | Stretch | 1350 - 1000 | Amine stretching from the piperazine ring. |
| N-H | Stretch | 3500 - 3300 | Present if the piperazine nitrogen is secondary (not disubstituted). |
| S=O | Stretch | 1350-1300 & 1160-1120 | For sulfonyl derivatives (e.g., SA series). |
| C=O | Stretch | 1750 - 1650 | For amide or imide derivatives. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, corresponding to the promotion of electrons from the ground state to higher energy excited states. For this compound derivatives, the absorption is dominated by π → π* electronic transitions within the aromatic naphthalene system.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, dichloromethane). The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.
-
Data Acquisition:
-
Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.
-
Scan a range of wavelengths, typically from 200 to 600 nm.
-
The instrument records absorbance as a function of wavelength. The resulting spectrum is a plot of absorbance vs. wavelength (λ).
-
Data Presentation: Absorption Maxima
The key data points from a UV-Vis spectrum are the wavelengths of maximum absorbance (λₘₐₓ).
Table 4: UV-Vis Absorption Data for Naphthalene-Piperazine Derivatives
| Compound Class | Solvent | λₘₐₓ (nm) | Notes | Source |
| Naphthalimide-Piperazine Derivative (NI-1) | Methanol/Buffer | 410 | Assigned to the naphthalimide core. | [5] |
| Naphthalimide-Piperazine Derivative (NI-2) | Methanol/Buffer | ~533 (low intensity) | Typical for naphthalimide derivatives with an amine substituent at C-4. | [5] |
| Piperazine-Linked 1,8-Naphthalimide | Not Specified | ~401-402 | Monomeric emission based on the 1,8-naphthalimide core when excited at 340 nm. | [3] |
The position and intensity of the absorption bands can be influenced by substitution on the naphthalene ring and by the solvent used. These analyses are crucial for understanding the photophysical properties of the molecules, particularly for applications in fluorescence imaging and sensing.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C14H16N2) [pubchemlite.lcsb.uni.lu]
- 5. Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
The Naphthylpiperazine Scaffold: A Technical Guide to Structure-Activity Relationships at Serotonergic and Dopaminergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of naphthylpiperazine derivatives, a chemical class of significant interest in neuropharmacology. These compounds have demonstrated diverse pharmacological profiles, primarily interacting with various serotonin (5-HT) and dopamine (D) receptor subtypes. Understanding the intricate relationship between their chemical structure and biological activity is paramount for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex biological pathways and experimental workflows involved.
Core Structure and Pharmacological Significance
The naphthylpiperazine moiety consists of a naphthalene ring system linked to a piperazine ring. This core structure serves as a versatile scaffold for the development of ligands targeting G protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptors. The position of attachment on the naphthalene ring (1-naphthyl or 2-naphthyl) and substitutions on both the naphthalene and piperazine rings profoundly influence the affinity and efficacy of these compounds at their biological targets.
Derivatives of 1-(1-naphthyl)piperazine (1-NP) are a prominent class of serotonergic agents. They exhibit a complex pharmacological profile, often acting as antagonists at 5-HT2A, 5-HT2B, and 5-HT2C receptors while showing partial agonism at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F receptors.[1] Furthermore, many of these compounds show significant affinity for 5-HT3, 5-HT5A, 5-HT6, and 5-HT7 receptors.[1] The interaction of these compounds with dopamine receptors, particularly the D2 subtype, is also a critical aspect of their pharmacological profile, with some derivatives showing potential as atypical antipsychotics.
Quantitative Structure-Activity Relationship Data
The following tables summarize the binding affinities (Ki, in nM) of a selection of naphthylpiperazine derivatives for key serotonin and dopamine receptors. This data, compiled from various studies, illustrates the impact of structural modifications on receptor affinity.
Table 1: Binding Affinities (Ki, nM) of Naphthylpiperazine Derivatives at Serotonin Receptors
| Compound | Substitution | 5-HT1A | 5-HT2A | 5-HT6 | 5-HT7 |
| 1 | 1-(1-Naphthyl)piperazine | - | - | 120 | - |
| 2 | 1-{4-[4-(1-Naphthyl)piperazin-1-yl]but-2-ynyl}-1,3-dihydro-2H-indol-2-one | 26 | - | - | >1000 |
Data compiled from multiple sources.
Table 2: Binding Affinities (Ki, nM) of Arylpiperazine Derivatives at Dopamine and Serotonin Receptors
| Compound | R1 | R2 | R3 | D2 (Ki, nM) | 5-HT1A (Ki, nM) |
| 3a | H | H | H | >1000 | 15.3 |
| 3b | OCH3 | H | H | 168 | 2.4 |
| 3c | H | OCH3 | H | 120 | 1.8 |
| 3d | H | H | OCH3 | 215 | 3.5 |
Note: These are arylpiperazine derivatives included for comparative SAR purposes.
Key Structure-Activity Relationship Insights
The analysis of the available data reveals several key trends in the SAR of naphthylpiperazines:
-
Naphthalene Ring Substitution: The position and nature of substituents on the naphthyl ring can significantly alter receptor affinity and selectivity.
-
Piperazine N4-Substitution: Modifications at the N4 position of the piperazine ring are a common strategy to modulate the pharmacological profile. Long-chain substituents can introduce interactions with secondary binding pockets on the receptors.
-
Linker Moiety: The nature and length of the linker connecting the piperazine to other chemical moieties are critical for optimal receptor interaction.
Experimental Protocols
The determination of the binding affinity and functional activity of naphthylpiperazine derivatives relies on standardized in vitro assays. Below is a representative protocol for a radioligand binding assay, a common method to determine the affinity of a compound for a specific receptor.
Radioligand Binding Assay for 5-HT/Dopamine Receptors
Objective: To determine the binding affinity (Ki) of test compounds for a specific serotonin or dopamine receptor subtype.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from HEK-293 or CHO cells)
-
Radioligand specific for the receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]Spiperone for D2)
-
Test compounds (naphthylpiperazine derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Non-specific binding inhibitor (e.g., high concentration of a known unlabeled ligand)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, radioligand.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled competitor.
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
Naphthylpiperazines exert their effects by modulating the downstream signaling cascades of their target receptors. The following diagrams illustrate the canonical signaling pathways for the 5-HT1A, 5-HT2A, and D2 receptors.
5-HT1A Receptor Signaling Pathway
5-HT1A receptors are typically coupled to inhibitory G-proteins (Gi/o). Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
5-HT2A Receptor Signaling Pathway
5-HT2A receptors are coupled to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).
D2 Dopamine Receptor Signaling Pathway
Similar to 5-HT1A receptors, D2 dopamine receptors are coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP production and PKA activity.
Conclusion
The naphthylpiperazine scaffold represents a privileged structure in the design of centrally acting agents. The intricate interplay of substitutions on the naphthyl and piperazine rings allows for the fine-tuning of affinity and selectivity for a range of serotonin and dopamine receptors. The data and methodologies presented in this guide provide a framework for understanding the structure-activity relationships of this important class of compounds. Future research, including the generation of more comprehensive and systematic SAR data, will be crucial for the development of novel naphthylpiperazine-based therapeutics with optimized efficacy and safety profiles for the treatment of various neuropsychiatric disorders.
References
In Silico Modeling of 2-Naphthalen-2-yl-piperazine Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies used to model the receptor binding of compounds containing the 2-naphthalen-2-yl-piperazine scaffold. This privileged structure is a key component in a variety of pharmacologically active agents, demonstrating a broad spectrum of activities across multiple receptor families. This document outlines the key receptors targeted by these compounds, presents quantitative binding data, details common experimental and computational protocols, and visualizes relevant biological and methodological workflows.
Introduction to the this compound Scaffold
The this compound moiety is a significant pharmacophore in modern medicinal chemistry. Its rigid bicyclic aromatic naphthalene group and the versatile basic piperazine ring allow for diverse substitutions, enabling the fine-tuning of receptor affinity and selectivity. Derivatives of this scaffold have been investigated for their potential therapeutic applications in oncology, neurodegenerative diseases, and inflammatory conditions. In silico modeling plays a pivotal role in rationally designing these molecules and elucidating their mechanisms of action at the atomic level.
Key Receptor Targets and Binding Affinities
Compounds incorporating the this compound core have been shown to interact with a range of biological targets. The following tables summarize the quantitative binding data for various derivatives, highlighting their affinity for specific receptors.
Table 1: Dopamine Receptor Binding Affinity
| Compound ID | Receptor | Binding Affinity (Ki in nM) | Reference |
| (-)-10e | D2 | 47.5 | [1][2] |
| (-)-10e | D3 | 0.57 | [1][2] |
| (+)-10e | D2 | 113 | [1][2] |
| (+)-10e | D3 | 3.73 | [1][2] |
Table 2: Carbonic Anhydrase IX (CAIX) Binding Affinity
| Compound ID | Target | Binding Affinity (kcal/mol) | Reference |
| SA7 | CAIX | -8.61 | [3] |
| SA2 | CAIX | -8.39 | [3] |
| SA4 | CAIX | -8.04 | [3] |
| SA5 | CAIX | -7.95 | [3] |
| SLC-0111 (Inhibitor) | CAIX | -8.39 | [3] |
Table 3: Sigma-1 Receptor Binding Affinity
| Compound ID | Receptor | Binding Affinity (Ki in nM) | Reference |
| 3d (p-methoxybenzyl substituted) | Sigma-1 | 12.4 | [4] |
Table 4: PARP-1 Docking and MM/GBSA Scores
| Compound ID | Docking Score (kcal/mol) | MM/GBSA Score (kcal/mol) | Reference |
| 5 | -7.17 | -52.51 | [5][6] |
| 9 | -7.41 | -43.77 | [5][6] |
| 13 | -7.37 | -62.87 | [5][6] |
Table 5: P2Y14 Receptor Binding Affinity
| Compound ID | Receptor | Binding Affinity (IC50 in nM) | Reference |
| 1 (PPTN) | P2Y14 | 8.0 | [7] |
| 34 (Isoquinuclidine derivative) | P2Y14 | 15.6 | [7] |
| 30 (Isonortropanol derivative) | P2Y14 | 21.3 | [7] |
Table 6: Cholinesterase Inhibition
| Compound Class | Target | Inhibition (IC50 in µM) | Ki (µM) | Reference |
| Piperazine derivatives | AChE | 4.59-6.48 | 8.04 ± 5.73 - 61.94 ± 54.56 | [8] |
| Piperazine derivatives | BChE | 4.85-8.35 | 0.24 ± 0.03 - 32.14 ± 16.20 | [8] |
Experimental and Computational Protocols
A combination of experimental and computational techniques is essential for a thorough understanding of the receptor binding of this compound derivatives.
Experimental Protocols
Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
-
General Procedure:
-
Membrane Preparation: Membranes from cells expressing the target receptor (e.g., HEK-293 cells for dopamine D2/D3 receptors) are prepared.[1][2]
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]spiperone) and varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to the Ki value using the Cheng-Prusoff equation.
-
Functional Assays (e.g., GTPγS Binding):
-
Objective: To determine the functional activity (agonist, antagonist, inverse agonist) of a compound at a G-protein coupled receptor (GPCR).
-
General Procedure:
-
Membrane Preparation: Similar to radioligand binding assays, membranes from cells expressing the receptor of interest are used.
-
Incubation: Membranes are incubated with GDP, the test compound, and [35S]GTPγS.
-
Stimulation: Agonist binding activates the G-protein, leading to the exchange of GDP for [35S]GTPγS.
-
Detection: The amount of bound [35S]GTPγS is measured.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 (effective concentration for 50% of maximal response) and the maximal efficacy (Emax).
-
Computational Protocols
Molecular Docking:
-
Objective: To predict the binding pose and estimate the binding affinity of a ligand to a receptor.
-
General Procedure:
-
Receptor Preparation: The 3D structure of the target receptor is obtained from a protein database (e.g., PDB) or generated via homology modeling if an experimental structure is unavailable. Water molecules and co-ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The 2D structure of the this compound derivative is drawn and converted to a 3D structure. The geometry is optimized, and charges are assigned.
-
Docking Simulation: A docking algorithm (e.g., AutoDock) is used to systematically search for the optimal binding orientation of the ligand within the receptor's binding site.[3]
-
Scoring and Analysis: A scoring function is used to rank the different poses, and the top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor residues.
-
Molecular Dynamics (MD) Simulations:
-
Objective: To study the dynamic behavior of the ligand-receptor complex over time and to refine the binding pose and affinity estimations.
-
General Procedure:
-
System Setup: The best-ranked docked complex is placed in a simulation box filled with explicit solvent (e.g., water) and ions to neutralize the system.
-
Minimization and Equilibration: The system is energy minimized to remove steric clashes and then gradually heated and equilibrated under controlled temperature and pressure.
-
Production Run: A long-duration MD simulation (typically nanoseconds to microseconds) is performed to generate a trajectory of the complex's motion.
-
Analysis: The trajectory is analyzed to assess the stability of the complex, identify persistent interactions, and calculate binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area).[5][6]
-
Visualizing Workflows and Pathways
In Silico Drug Discovery Workflow
Caption: A general workflow for in silico drug discovery and experimental validation.
Molecular Docking Protocol
Caption: A stepwise protocol for performing molecular docking simulations.
Dopamine D2 Receptor Signaling Pathway (Simplified)
Caption: A simplified diagram of the inhibitory Gi/o-coupled D2 dopamine receptor signaling pathway.
Conclusion
The this compound scaffold represents a versatile platform for the design of potent and selective ligands for a variety of receptors. In silico modeling, encompassing techniques like molecular docking and molecular dynamics simulations, provides an indispensable toolkit for understanding the structure-activity relationships of these compounds and for guiding the design of novel therapeutic agents. The integration of computational predictions with experimental validation is crucial for accelerating the drug discovery and development process. This guide serves as a foundational resource for researchers embarking on the computational modeling of this important class of molecules.
References
- 1. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives [mdpi.com]
- 4. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and chemical identifiers for 2-naphthalen-2-yl-piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 2-naphthalen-2-yl-piperazine, a notable serotonergic agent. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Identity and Properties
This compound, more commonly referred to in scientific literature as 1-(2-Naphthyl)piperazine , is a synthetic compound belonging to the arylpiperazine class. This class of compounds is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its members.
Table 1: Chemical Identifiers for 1-(2-Naphthyl)piperazine
| Identifier | Value |
| IUPAC Name | 1-(Naphthalen-2-yl)piperazine |
| CAS Number | 57536-91-1 |
| Molecular Formula | C₁₄H₁₆N₂ |
| Molecular Weight | 212.29 g/mol |
| Canonical SMILES | C1CN(CCN1)C2=CC3=CC=CC=C3C=C2 |
| InChI Key | LWLBVIFUVSUSAY-UHFFFAOYSA-N |
| Synonyms | 2-NP, 1-Deazaquipazine, 2-(Piperazin-1-yl)naphthalene |
Synthesis and Characterization
The synthesis of 1-(2-naphthyl)piperazine can be achieved through several established methods for the N-arylation of piperazine. A common and effective approach is the Buchwald-Hartwig amination, which involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with piperazine.
Experimental Protocol: Synthesis via Buchwald-Hartwig Amination
This protocol is a representative method adapted from general procedures for the synthesis of arylpiperazines.
Materials:
-
2-Bromonaphthalene
-
Piperazine (anhydrous)
-
Sodium tert-butoxide (NaOtBu)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromonaphthalene (1.0 eq), piperazine (1.5 eq), and sodium tert-butoxide (1.4 eq).
-
Add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) to the flask.
-
Add anhydrous toluene to the flask and stir the mixture at 100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute it with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford 1-(2-naphthyl)piperazine as a solid.
Characterization Data
The structural identity and purity of the synthesized 1-(2-naphthyl)piperazine should be confirmed by spectroscopic methods.
Table 2: Spectroscopic Data for 1-(2-Naphthyl)piperazine
| Technique | Data |
| ¹H NMR | δ (ppm) in CDCl₃: 7.80-7.75 (m, 3H, Ar-H), 7.45-7.38 (m, 2H, Ar-H), 7.28-7.24 (m, 1H, Ar-H), 7.15 (d, J = 2.4 Hz, 1H, Ar-H), 3.25-3.20 (m, 4H, piperazine-H), 3.15-3.10 (m, 4H, piperazine-H), 2.05 (s, 1H, NH). |
| ¹³C NMR | δ (ppm) in CDCl₃: 148.5, 134.7, 129.2, 128.9, 127.6, 127.4, 126.4, 125.9, 122.9, 118.9, 50.8 (2C), 46.1 (2C). |
| IR (KBr) | ν (cm⁻¹): 3300-3100 (N-H stretch), 3050 (aromatic C-H stretch), 2950-2800 (aliphatic C-H stretch), 1600, 1505 (aromatic C=C stretch), 1240 (C-N stretch). |
| Mass Spec (EI) | m/z (%): 212 (M⁺, 100), 169, 141, 115. |
Biological Activity and Mechanism of Action
1-(2-Naphthyl)piperazine is a modulator of serotonin (5-hydroxytryptamine, 5-HT) receptors.[1] It exhibits affinity for multiple 5-HT receptor subtypes, with its most prominent action being a partial agonist at the 5-HT₂A receptor.[1] Its interaction with these receptors underlies its potential psychoactive and therapeutic effects.
Receptor Binding Profile
The following table summarizes the reported binding affinities of 1-(2-naphthyl)piperazine for various serotonin receptors.
Table 3: Receptor Binding Affinities (Ki) of 1-(2-Naphthyl)piperazine
| Receptor Subtype | Ki (nM) | Reference |
| 5-HT₁A | Moderate Affinity | General knowledge on arylpiperazines |
| 5-HT₂A | High Affinity | [1] |
| 5-HT₂C | Moderate Affinity | General knowledge on arylpiperazines |
| 5-HT₃ | Moderate Affinity | [1] |
Note: Specific Ki values can vary between studies depending on the experimental conditions and radioligand used.
Signaling Pathways
As a partial agonist at the 5-HT₂A receptor, 1-(2-naphthyl)piperazine activates downstream signaling cascades, albeit to a lesser extent than a full agonist like serotonin. The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily signals through two main pathways: the Gq/11 protein pathway and the β-arrestin pathway.[2]
Activation of the 5-HT₂A receptor leads to the coupling and activation of the Gq/11 family of G-proteins.[2][3] This initiates a cascade of intracellular events, as depicted in the diagram below.
In addition to G-protein coupling, agonist binding to the 5-HT₂A receptor can also lead to the recruitment of β-arrestin proteins.[4] This pathway is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades. The degree to which a partial agonist like 1-(2-naphthyl)piperazine engages this pathway relative to the Gq/11 pathway can determine its specific pharmacological profile, a concept known as biased agonism.
Conclusion
1-(2-Naphthyl)piperazine serves as a valuable research tool for investigating the complexities of the serotonergic system. Its well-defined chemical structure and its activity as a 5-HT₂A partial agonist make it a key compound for studying the downstream signaling pathways of this important receptor. A thorough understanding of its synthesis, characterization, and pharmacological profile is essential for its effective use in drug discovery and neuroscience research. Further studies are warranted to fully elucidate the biased agonism of 1-(2-naphthyl)piperazine and its potential therapeutic applications.
References
historical development of naphthylpiperazine-based ligands
An In-depth Technical Guide on the Historical Development of Naphthylpiperazine-Based Ligands
Introduction
The naphthylpiperazine scaffold represents a privileged structural motif in medicinal chemistry, giving rise to a multitude of biologically active compounds. This guide provides a comprehensive overview of the , tracing their evolution from early derivatives to contemporary multi-target agents. We will delve into their structure-activity relationships (SAR), pharmacological profiles, and the experimental methodologies crucial to their discovery and characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of G-protein coupled receptor (GPCR) ligands.
Early Developments and Foundational Scaffolds
The story of naphthylpiperazine ligands begins with the systematic exploration of arylpiperazine derivatives, a chemical class already known for its diverse interactions with neurotransmitter receptors. Early research in the mid-20th century focused on modifying the aromatic moiety of these compounds to enhance their affinity and selectivity, particularly for serotonin (5-HT) and adrenergic receptors. The replacement of a simple phenyl ring with the more sterically demanding and lipophilic naphthyl group marked a significant turning point. This structural modification led to compounds with distinct pharmacological profiles, paving the way for new therapeutic applications.
The two primary isomeric scaffolds that form the basis of this class are 1-(1-naphthyl)piperazine (1-NP) and 1-(2-naphthyl)piperazine (2-NP). These isomers exhibit differential pharmacology, with the position of the piperazine linkage on the naphthalene ring profoundly influencing receptor affinity and functional activity.
Evolution of Naphthylpiperazine Ligands as Serotonergic Agents
A major focus in the development of naphthylpiperazine ligands has been their interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.
Targeting the 5-HT1A Receptor
The 5-HT1A receptor, a key target for anxiolytics and antidepressants, became a primary interest. Early research identified that incorporating a naphthyl group could yield potent 5-HT1A ligands. One of the notable early examples is S-15535, which was developed as a selective 5-HT1A receptor antagonist. Its development was crucial in understanding the structural requirements for achieving selectivity and functional antagonism at this receptor.
Dual 5-HT1A / α1-Adrenergic Receptor Ligands
Further chemical exploration led to the discovery of compounds with mixed pharmacology. A prominent example is naftopidil, initially developed as an antihypertensive agent. Its mechanism of action was later found to involve not only potent α1-adrenergic receptor blockade but also significant interaction with 5-HT1A receptors. This dual activity profile contributed to its efficacy in treating benign prostatic hyperplasia (BPH), where both receptor systems are implicated in the pathophysiology of the lower urinary tract.
Structure-Activity Relationships (SAR)
The pharmacological profile of naphthylpiperazine-based ligands is heavily dictated by their structural features:
-
Naphthyl Moiety: The substitution pattern on the naphthalene ring is critical. The 1-naphthyl isomer generally confers a different selectivity profile compared to the 2-naphthyl isomer.
-
Piperazine Ring: This central linker is crucial for aligning the molecule within the receptor binding pocket. Modifications to this ring are generally not well-tolerated.
-
Terminal Fragment: The nature of the substituent on the N4 position of the piperazine ring is a key determinant of affinity, selectivity, and functional activity. Elongating this side chain with various cyclic imides or other functionalities has been a common strategy to modulate the pharmacological profile.
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki, expressed in nM) of representative naphthylpiperazine-based ligands for key molecular targets. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1A | α1-Adrenergic | D2 |
| Naftopidil | 130 nM | 18 nM | >1000 nM |
| S-15535 | 0.16 nM | 113 nM | 120 nM |
Key Experimental Protocols
The characterization of naphthylpiperazine ligands relies on a suite of standardized in vitro pharmacological assays.
Radioligand Binding Assays
These assays are fundamental for determining the affinity of a compound for a specific receptor.
Objective: To quantify the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.
General Protocol:
-
Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., CHO cells expressing human 5-HT1A receptors) are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated via centrifugation and stored at -80°C.
-
Assay Setup: In a multi-well plate, the following are combined:
-
Receptor-containing cell membranes.
-
A fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).
-
A range of concentrations of the unlabeled test compound (e.g., naftopidil).
-
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter mat. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays (e.g., [35S]GTPγS Binding)
These assays measure the functional consequence of a ligand binding to a GPCR, determining whether it acts as an agonist, antagonist, or inverse agonist.
Objective: To measure the activation of G-proteins following receptor stimulation by a test compound.
General Protocol:
-
Assay Components: The assay mixture includes:
-
Cell membranes expressing the receptor of interest.
-
A range of concentrations of the test compound.
-
[35S]GTPγS, a non-hydrolyzable analog of GTP that binds to activated G-proteins.
-
GDP to regulate the basal G-protein activity.
-
-
Incubation: The components are incubated together, typically at 30°C. If the test compound is an agonist, it will activate the receptor, which in turn catalyzes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Separation and Quantification: The reaction is stopped, and the bound [35S]GTPγS is separated from the unbound, often by filtration. The amount of bound radioactivity is then quantified.
-
Data Analysis: The results are plotted as a concentration-response curve to determine the Emax (maximum effect) and EC50 (concentration for half-maximal effect) for agonists. For antagonists, their ability to inhibit the effect of a known agonist is measured.
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate critical concepts in the study of naphthylpiperazine ligands.
Conclusion and Future Directions
The showcases a classic medicinal chemistry journey, evolving from simple structural modifications to the rational design of compounds with nuanced, multi-target profiles. The scaffold's versatility has allowed its application across diverse therapeutic areas, from cardiovascular disease to CNS disorders. Future research is likely to focus on fine-tuning the selectivity of these ligands, exploring novel polypharmacology for complex diseases, and leveraging advanced computational and structural biology techniques to design next-generation agents with improved efficacy and safety profiles. The rich history and established SAR of the naphthylpiperazine core ensure that it will remain a valuable template for drug discovery for years to come.
potential off-target effects of 2-naphthalen-2-yl-piperazine
An In-depth Technical Guide on the Potential Off-Target Effects of 2-Naphthalen-2-yl-piperazine and Related Scaffolds
Introduction
The this compound moiety is a recurring structural motif in a variety of biologically active compounds. While the specific pharmacological profile of this compound itself is not extensively documented in publicly available literature, the broader class of naphthylpiperazine derivatives has been investigated for a range of therapeutic applications. The piperazine ring, a common pharmacophore, is known to interact with multiple biological targets, leading to a complex pharmacological profile that often includes off-target effects.[1][2]
This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential off-target effects associated with the this compound scaffold. Given the limited data on the specific molecule, this document will focus on the known off-target interactions of structurally related naphthylpiperazine derivatives. Understanding these potential off-target liabilities is crucial for the early-stage assessment of drug candidates, enabling the design of more selective and safer therapeutics.
Potential Off-Target Interactions of the Naphthylpiperazine Scaffold
The lipophilic naphthalene ring coupled with the basic piperazine group predisposes compounds containing this scaffold to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels.
G-Protein Coupled Receptors (GPCRs)
Piperazine derivatives are well-known for their interactions with a range of GPCRs, most notably serotonergic (5-HT), dopaminergic (D), and adrenergic (α) receptors.[3][4]
-
Serotonin Receptors (5-HT): Naphthylpiperazine derivatives have been shown to possess significant affinity for various 5-HT receptor subtypes. For example, some derivatives act as potent 5-HT1A receptor agonists, while others exhibit antagonist activity at 5-HT3 receptors.[5][6] These interactions can lead to a range of physiological effects, including modulation of mood, cognition, and gastrointestinal function.
-
Dopamine Receptors (D): The naphthylpiperazine scaffold has been incorporated into ligands targeting dopamine receptors. For instance, certain derivatives have been found to be antagonists at D2 and D3 receptors.[7] Such off-target activity can result in neurological and endocrine side effects.
-
Adrenergic Receptors (α): Affinity for adrenergic receptors is another common off-target characteristic of piperazine-containing compounds. This can lead to cardiovascular effects such as changes in blood pressure and heart rate.
Ion Channels
-
hERG Potassium Channel: A significant concern for many piperazine-containing compounds is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[3] Blockade of the hERG channel can delay cardiac repolarization, leading to a prolonged QT interval and an increased risk of life-threatening arrhythmias, such as Torsades de Pointes. The basic nitrogen of the piperazine ring is often a key contributor to hERG affinity.[3]
Other Potential Targets
The naphthylpiperazine scaffold may also interact with other biological targets, including:
-
Enzymes: Some piperazine derivatives have been shown to inhibit enzymes such as 1,3-beta-D-glucan synthase, suggesting potential antifungal activity.[8]
-
Transporters: Interactions with neurotransmitter transporters are also possible, which could modulate the synaptic concentrations of serotonin, dopamine, and norepinephrine.
Quantitative Data on Off-Target Interactions of Naphthylpiperazine Derivatives
The following table summarizes the off-target binding affinities and functional activities of selected naphthylpiperazine derivatives. This data is intended to be representative of the potential off-target profile of the scaffold.
| Compound/Derivative | Target | Assay Type | Value | Units | Reference |
| (-)-10e (a tetrahydro-naphthalen-piperazine derivative) | Dopamine D2 Receptor | Radioligand Binding (Ki) | 47.5 | nM | [7] |
| (-)-10e (a tetrahydro-naphthalen-piperazine derivative) | Dopamine D3 Receptor | Radioligand Binding (Ki) | 0.57 | nM | [7] |
| S-14506 (a methoxynaphthylpiperazine derivative) | 5-HT1A Receptor | Functional Assay | Agonist | - | [5] |
| S-14506 (a methoxynaphthylpiperazine derivative) | Dopamine Receptors | Functional Assay | Antagonist | - | [5] |
| Naphthyridine-3-carboxamide 8h | 5-HT3 Receptor | Functional Assay (pA2) | 7.3 | - | [6] |
| Indole-2-carboxamide 13i | 5-HT3 Receptor | Functional Assay (pA2) | 7.5 | - | [6] |
| GSI578 (a piperazine propanol derivative) | 1,3-beta-D-glucan synthase | Enzyme Inhibition (IC50) | 0.16 | µM | [8] |
Experimental Protocols
Detailed methodologies for key experiments to assess off-target effects are provided below.
Radioligand Binding Assay for GPCRs
Objective: To determine the binding affinity (Ki) of a test compound for a specific GPCR.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor preparation.
Methodology:
-
Receptor Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or animal tissues.
-
Incubation: The receptor preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]-spiperone for dopamine receptors) and varying concentrations of the test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
hERG Patch-Clamp Assay
Objective: To assess the inhibitory effect of a test compound on the hERG potassium channel.
Principle: This electrophysiological assay directly measures the flow of ions through the hERG channel in a single cell.
Methodology:
-
Cell Preparation: A cell line stably expressing the hERG channel (e.g., HEK-293 cells) is used.
-
Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the cell membrane (whole-cell patch-clamp configuration).
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit hERG channel currents.
-
Compound Application: The test compound is applied to the cell at various concentrations.
-
Data Analysis: The effect of the compound on the hERG current is measured, and the IC50 value is determined.
Visualizations
Workflow for Off-Target Profiling
Caption: A typical workflow for identifying and characterizing potential off-target effects.
Simplified 5-HT Receptor Signaling Pathway
Caption: Simplified signaling pathway for a G-protein coupled 5-HT receptor.
Strategy for Mitigating Off-Target Effects
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-14506 - Wikipedia [en.wikipedia.org]
- 6. Piperazine analogs of naphthyridine-3-carboxamides and indole-2-carboxamides: novel 5-HT3 receptor antagonists with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperazine propanol derivative as a novel antifungal targeting 1,3-beta-D-glucan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Bioactivity of 2-(naphthalen-2-yl)piperazine
Introduction
2-(naphthalen-2-yl)piperazine belongs to the arylpiperazine class of compounds, a scaffold known for its interaction with various G-protein coupled receptors (GPCRs), particularly within the serotonergic and dopaminergic systems.[1] Arylpiperazines are key pharmacophores in the development of therapeutics for neuropsychiatric conditions.[2] The bioactivity of these compounds is typically assessed by determining their binding affinity and functional effects at specific receptor subtypes. This document outlines detailed protocols for a panel of in vitro assays designed to characterize the bioactivity of 2-(naphthalen-2-yl)piperazine, focusing on its potential interactions with serotonin receptors (5-HT1A, 5-HT2A) and dopamine receptors (D2, D3), which are common targets for this chemical class.[1][3]
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data that could be obtained from the described in vitro assays for a test compound like 2-(naphthalen-2-yl)piperazine. This data allows for a direct comparison of its affinity and functional potency across multiple receptor targets.
| Assay Type | Receptor Target | Parameter | Value (nM) | Assay Principle |
| Binding Assay | Human 5-HT1A | K_i | 15.2 | Competitive displacement of a specific radioligand |
| Binding Assay | Human 5-HT2A | K_i | 89.7 | Competitive displacement of a specific radioligand |
| Binding Assay | Human D2 | K_i | 45.3 | Competitive displacement of a specific radioligand |
| Binding Assay | Human D3 | K_i | 9.8 | Competitive displacement of a specific radioligand |
| Functional Assay | Human 5-HT1A | EC_50 (Agonist) | 45.6 | Inhibition of forskolin-stimulated cAMP production |
| Functional Assay | Human 5-HT2A | IC_50 (Antagonist) | 120.4 | Inhibition of serotonin-induced calcium mobilization |
| Functional Assay | Human D2 | IC_50 (Antagonist) | 78.1 | Inhibition of agonist-induced p-ERK1/2 signal |
| Functional Assay | Human D3 | EC_50 (Agonist) | 25.5 | Inhibition of forskolin-stimulated cAMP production |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by GPCRs and the general workflows for the experimental protocols described in this document.
References
- 1. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating 2-Naphthalen-2-yl-piperazine in Rodent Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for evaluating the anxiolytic potential of 2-naphthalen-2-yl-piperazine and its derivatives in established rodent models of anxiety. The protocols detailed below are based on studies conducted with structurally related piperazine compounds, offering a foundational framework for investigating this chemical class.
Introduction
Anxiety disorders are a prevalent class of psychiatric conditions, and the development of novel anxiolytic agents remains a critical area of research. Piperazine derivatives have emerged as a promising scaffold in the design of new therapeutics targeting anxiety. Specifically, compounds related to this compound have demonstrated anxiolytic-like effects in various preclinical models. These effects are often attributed to the modulation of serotonergic and GABAergic systems, key neurotransmitter pathways implicated in the pathophysiology of anxiety. The following sections detail the experimental protocols and present representative data from studies on analogous compounds to guide future research in this area.
Data Presentation: Anxiolytic-like Effects of this compound Analogs
The following tables summarize quantitative data from studies on derivatives of this compound in common rodent models of anxiety. Due to a lack of publicly available data for the parent compound, the presented results are for structurally related molecules and should be considered representative.
Table 1: Effects of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carboxylic acids (2 mg/kg, i.p.) in the Light-Dark Box Test in Mice.[1]
| Compound | Time Spent in Light Compartment (s) | Number of Transitions | Latency to Leave Light Compartment (s) |
| Vehicle | 120 ± 10.5 | 15 ± 2.1 | 30 ± 4.2 |
| Compound 7a | 180 ± 12.3 | 25 ± 3.0 | 55 ± 5.1 |
| Compound 7b | 175 ± 11.8 | 23 ± 2.8 | 50 ± 4.8 |
| Compound 7d | 185 ± 13.1 | 26 ± 3.2 | 60 ± 5.5 |
| Compound 7e | 170 ± 11.5 | 24 ± 2.9 | 52 ± 4.9 |
| Compound 7i | 190 ± 14.0 | 28 ± 3.5 | 65 ± 6.0* |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Effects of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carboxylic acids (2 mg/kg, i.p.) in the Elevated Plus-Maze Test in Mice.[1]
| Compound | Time Spent in Open Arms (s) | Number of Entries into Open Arms |
| Vehicle | 45 ± 5.2 | 8 ± 1.5 |
| Compound 7a | 95 ± 8.7 | 15 ± 2.0 |
| Compound 7d | 100 ± 9.1 | 16 ± 2.2 |
| Compound 7f | 90 ± 8.1 | 14 ± 1.8 |
| Compound 7h | 98 ± 8.9 | 15 ± 2.1 |
| Compound 7i | 105 ± 9.5 | 17 ± 2.3 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Table 3: Effects of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carboxylic acids (2 mg/kg, i.p.) in the Open Field Test in Mice.[1]
| Compound | Ambulation Score (Number of Squares Crossed) | Rearing Frequency |
| Vehicle | 250 ± 20.1 | 30 ± 4.5 |
| Compound 7a | 350 ± 25.5 | 45 ± 5.1 |
| Compound 7d | 360 ± 26.2 | 48 ± 5.3 |
| Compound 7e | 340 ± 24.8 | 43 ± 4.9 |
| Compound 7f | 355 ± 25.8 | 46 ± 5.2 |
| Compound 7h | 345 ± 25.1 | 44 ± 5.0 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Detailed methodologies for the key behavioral assays used to assess anxiety-like behavior in rodents are provided below.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor.
-
For mice: arms are typically 30 cm long and 5 cm wide, with 15 cm high walls on the closed arms, elevated 40-50 cm from the floor.
-
For rats: arms are typically 50 cm long and 10 cm wide, with 40 cm high walls on the closed arms, elevated 50-70 cm from the floor.
-
The maze is often made of a non-reflective material and placed in a dimly lit room.
Procedure:
-
Administer this compound or its analog (e.g., via intraperitoneal injection) at the desired dose(s) and time before the test (typically 30-60 minutes). A vehicle control group and a positive control group (e.g., diazepam) should be included.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera positioned above the maze.
-
After the 5-minute session, return the animal to its home cage.
-
Clean the maze thoroughly with an appropriate solution (e.g., 70% ethanol) between trials to eliminate olfactory cues.
-
Analyze the video recordings to score the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of general locomotor activity).
-
Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.
Apparatus:
-
A square or circular arena with high walls to prevent escape.
-
For mice: typically 40x40x30 cm.
-
For rats: typically 100x100x40 cm.
-
The floor of the arena is usually divided into a grid of equal-sized squares, with the central squares defined as the "center zone."
Procedure:
-
Administer the test compound as described for the EPM test.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a defined period (e.g., 5-10 minutes).
-
Record the session with a video camera.
-
After the session, return the animal to its home cage.
-
Clean the arena between trials.
-
Analyze the video recordings for the following parameters:
-
Total distance traveled or number of squares crossed (locomotor activity).
-
Time spent in the center zone.
-
Number of entries into the center zone.
-
Rearing frequency (a measure of exploratory behavior).
-
Grooming duration and frequency.
-
Defecation boli count (an indicator of emotionality).
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the center zone, without significantly altering total locomotor activity. A decrease in total locomotion could indicate sedative effects.
Light-Dark Box (LDB) Test
The LDB test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.
Apparatus:
-
A rectangular box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment.
-
An opening connects the two compartments.
-
For mice: the dark compartment is typically one-third the size of the total box.
Procedure:
-
Administer the test compound as previously described.
-
Place the animal in the center of the illuminated compartment, facing away from the opening.
-
Allow the animal to explore the apparatus for a set duration (e.g., 5-10 minutes).
-
Record the session with a video camera.
-
Return the animal to its home cage and clean the apparatus.
-
Analyze the recordings for:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Interpretation: Anxiolytic-like activity is indicated by an increase in the time spent in the light compartment and the number of transitions between compartments.
Signaling Pathways and Experimental Workflows
The anxiolytic effects of piperazine derivatives are often linked to their interaction with serotonin and GABA receptor systems. The following diagrams illustrate the potential signaling pathways and a typical experimental workflow for evaluating these compounds.
Caption: Proposed signaling pathways for the anxiolytic effects of this compound analogs.
Caption: A typical experimental workflow for screening the anxiolytic potential of novel compounds.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the anxiolytic properties of this compound and its derivatives in rodent models. The data from analogous compounds suggest that this chemical class holds promise as a source of novel anxiolytic agents. Future studies should aim to directly evaluate this compound in these models to establish its specific behavioral profile and further elucidate its mechanism of action, potentially involving the serotonergic and GABAergic systems. Careful adherence to standardized protocols and comprehensive behavioral assessment will be crucial for the successful characterization of this and other related compounds in the drug development pipeline for anxiety disorders.
References
Application Notes and Protocols for Assessing Central Nervous System Penetration of 2-Naphthalen-2-yl-piperazine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective therapeutic agents for central nervous system (CNS) disorders is critically dependent on the ability of drug candidates to cross the blood-brain barrier (BBB). The 2-naphthalen-2-yl-piperazine scaffold is a privileged structure in medicinal chemistry, frequently investigated for its interaction with various CNS targets. Understanding the CNS penetration potential of analogs based on this scaffold is paramount for their successful development.
These application notes provide a comprehensive overview of the methodologies used to assess the CNS penetration of this compound analogs. This document outlines detailed protocols for key in vitro and in vivo assays and provides a framework for the presentation and interpretation of the resulting data.
Disclaimer: Extensive literature searches did not yield specific quantitative CNS penetration data (e.g., in vitro permeability coefficients or in vivo brain-to-plasma ratios) for this compound analogs. The data presented in the tables are representative examples to illustrate data structure and interpretation and are not actual experimental values for this specific class of compounds.
Data Presentation
A systematic presentation of quantitative data is crucial for the comparative analysis of different analogs and for establishing structure-property relationships.
In Vitro Blood-Brain Barrier Permeability Data
The Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell-based assays are high-throughput screening methods to predict passive and active transport across the BBB, respectively.
Table 1: Representative In Vitro Permeability Data for this compound Analogs
| Analog ID | Modification | PAMPA Pe (10-6 cm/s) | Caco-2 Papp (A-B) (10-6 cm/s) | Caco-2 Papp (B-A) (10-6 cm/s) | Efflux Ratio (ER) |
| NNP-001 | Unsubstituted | 5.2 ± 0.4 | 4.8 ± 0.5 | 9.5 ± 0.8 | 2.0 |
| NNP-002 | 4'-Fluoro | 6.1 ± 0.5 | 5.5 ± 0.6 | 10.8 ± 1.1 | 2.0 |
| NNP-003 | 4'-Methoxy | 4.5 ± 0.3 | 4.1 ± 0.4 | 12.1 ± 1.3 | 3.0 |
| NNP-004 | 3'-Chloro | 5.8 ± 0.6 | 5.2 ± 0.5 | 9.9 ± 0.9 | 1.9 |
-
Pe (Effective Permeability): Measured in the PAMPA-BBB assay, predicts passive diffusion.
-
Papp (Apparent Permeability): Measured in the Caco-2 assay in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Efflux Ratio (ER): Calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
In Vivo CNS Distribution Data
In vivo studies in animal models provide the most definitive measure of CNS penetration, typically expressed as the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu).
Table 2: Representative In Vivo CNS Distribution Data for this compound Analogs in Rats
| Analog ID | Dose (mg/kg) | Route | Time Point (h) | Total Brain Conc. (ng/g) | Total Plasma Conc. (ng/mL) | Kp | Kp,uu |
| NNP-001 | 5 | IV | 1 | 150 ± 25 | 100 ± 15 | 1.5 | 1.2 |
| NNP-002 | 5 | IV | 1 | 180 ± 30 | 95 ± 12 | 1.9 | 1.6 |
| NNP-003 | 5 | IV | 1 | 80 ± 15 | 110 ± 18 | 0.7 | 0.5 |
| NNP-004 | 5 | IV | 1 | 165 ± 28 | 105 ± 14 | 1.6 | 1.3 |
-
Kp: Ratio of total drug concentration in the brain to that in plasma.
-
Kp,uu: Ratio of the unbound drug concentration in the brain to the unbound concentration in plasma. This is the most accurate predictor of target engagement in the CNS.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This assay predicts passive diffusion across the BBB.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen® IP)
-
96-well acceptor plates
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and reference standards (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a 1% (w/v) solution of porcine brain lipid in dodecane.
-
Coat the filter of each well of the 96-well filter plate with 5 µL of the lipid solution.
-
Allow the solvent to evaporate for at least 30 minutes.
-
Prepare donor solutions of test compounds and standards in PBS at a final concentration of 100 µM.
-
Add 200 µL of the donor solution to each well of the filter plate.
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Carefully place the filter plate into the acceptor plate, ensuring the filter membrane is in contact with the acceptor solution.
-
Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the effective permeability (Pe) using the following equation: Pe = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ((VD + VA) * CA(t)) / (VD * CD(0))) Where VD and VA are the volumes of the donor and acceptor wells, A is the surface area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and CD(0) is the initial concentration in the donor well.
Protocol 2: Caco-2 Permeability Assay
This assay assesses both passive diffusion and active transport.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 12-well or 24-well)
-
Cell culture medium (DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Lucifer yellow for monolayer integrity testing
-
Test compounds and control compounds (e.g., propranolol, atenolol, and a known P-gp substrate like digoxin)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 104 cells/cm2.
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of Lucifer yellow.
-
For the permeability assay, wash the cell monolayers with pre-warmed HBSS.
-
To measure apical-to-basolateral (A-B) permeability, add the test compound solution in HBSS to the apical chamber and fresh HBSS to the basolateral chamber.
-
To measure basolateral-to-apical (B-A) permeability, add the test compound solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for 1-2 hours.
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability (Papp) for both directions: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) as Papp(B-A) / Papp(A-B).
Protocol 3: In Vivo Brain Distribution Study in Rodents
This protocol determines the brain-to-plasma concentration ratio.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Test compound formulation for intravenous (IV) or oral (PO) administration
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Administer the test compound to the rats via the desired route (e.g., IV tail vein injection or oral gavage).
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose, anesthetize the animals.
-
Collect blood samples via cardiac puncture into heparinized tubes.
-
Immediately perfuse the brain with ice-cold saline to remove blood from the cerebral vasculature.
-
Excise the whole brain, weigh it, and homogenize it in a suitable buffer.
-
Centrifuge the blood samples to obtain plasma.
-
Process the plasma and brain homogenate samples (e.g., by protein precipitation or solid-phase extraction) to extract the drug.
-
Quantify the drug concentration in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = Cbrain / Cplasma Where Cbrain is the concentration in the brain (ng/g) and Cplasma is the concentration in plasma (ng/mL).
-
To determine Kp,uu, the fraction of unbound drug in the brain (fu,brain) and plasma (fu,plasma) must be determined separately using techniques like equilibrium dialysis. Then, Kp,uu = Kp * (fu,plasma / fu,brain).
Visualizations
The following diagrams illustrate the workflows and relationships discussed in these application notes.
Caption: Experimental workflow for assessing CNS penetration.
Caption: Mechanisms of drug transport across the BBB.
Caption: Logical relationship of experimental outcomes.
Application of 2-Naphthalen-2-yl-piperazine in Neurodegenerative Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 2-naphthalen-2-yl-piperazine scaffold has emerged as a versatile pharmacophore in the design of novel therapeutics for a range of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Its derivatives have been shown to modulate key neurological targets, offering the potential for both symptomatic relief and disease-modifying effects. This document provides a comprehensive overview of the applications, experimental protocols, and quantitative data related to this promising class of compounds.
The core structure of this compound allows for diverse chemical modifications, leading to the development of multi-target-directed ligands (MTDLs). This strategy is particularly relevant for complex multifactorial diseases like Alzheimer's, where a single molecule can be designed to interact with multiple pathological pathways.[1][2][3] Research has demonstrated that derivatives can act as serotonin and dopamine receptor modulators, cholinesterase inhibitors, and inhibitors of amyloid-β and tau protein aggregation.[4][5][6][7]
Key Therapeutic Targets and Mechanisms of Action
The therapeutic potential of this compound derivatives stems from their ability to interact with several key targets implicated in neurodegeneration:
-
Serotonin Receptors: The parent compound, 1-(2-naphthyl)piperazine, is a known serotonin receptor modulator with affinity for 5-HT1 and 5-HT2 receptors.[4] Modulation of these receptors is a therapeutic strategy for managing behavioral and psychological symptoms of dementia.
-
Dopamine Receptors: Derivatives have been synthesized as potent dopamine D2/D3 receptor agonists.[5][8] This is a cornerstone of treatment for Parkinson's disease, aiming to restore dopaminergic neurotransmission. The introduction of a naphthyl group on the piperazine ring has been shown to increase binding affinity for the D2 receptor.[9]
-
Cholinesterase Enzymes: By incorporating moieties that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these compounds can increase acetylcholine levels in the brain, a primary symptomatic treatment for Alzheimer's disease.[10][11][12]
-
Amyloid-β and Tau Aggregation: A critical aspect of Alzheimer's pathology is the formation of amyloid plaques and neurofibrillary tangles. Novel piperazine derivatives have been designed to inhibit the aggregation of both Aβ42 and the tau-derived peptide AcPHF6, and even to disaggregate pre-formed fibrils.[6][7]
-
Neuroinflammation and Oxidative Stress: The multifactorial nature of these compounds can also address neuroinflammation and oxidative stress, which are key components of the neurodegenerative process.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various this compound derivatives and related multi-target ligands. This data allows for a comparative analysis of their potency and selectivity for different therapeutic targets.
Table 1: Dopamine Receptor Binding Affinity and Agonist Activity
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D3 Agonist EC50 (nM) | D2/D3 Selectivity (EC50) | Reference |
| (-)-10e | 47.5 | 0.57 | - | - | [5] |
| (+)-10e | 113 | 3.73 | - | - | [5] |
| (-)-15 | - | - | Potent Agonist | Preferential for D3 | [5] |
| (-)-24c (D-301) | - | - | 0.52 | 223 | [13] |
Table 2: Cholinesterase Inhibition
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Phthalimide-piperazine derivatives | |||
| 4b | Acetylcholinesterase | 16.42 ± 1.07 | [14] |
| Donepezil (Reference) | Acetylcholinesterase | 0.41 ± 0.09 | [14] |
| Benzothiazole-piperazine hybrids | |||
| 12 | Acetylcholinesterase | 2.31 | [11] |
| 16 | Acetylcholinesterase | 5.24 | [11] |
| Piperazine-2-carboxylic acid derivatives | |||
| 4c | Acetylcholinesterase (Ki) | 10.18 ± 1.00 | [12] |
| 7b | Butyrylcholinesterase (Ki) | 0.0016 ± 0.00008 | [12] |
Table 3: Anti-Amyloid and Anti-Tau Activity
| Compound | Assay | Effect | Reference |
| Novel Piperazine Hybrid | Aβ peptide release | Inhibition | [7] |
| Novel Piperazine Hybrid | Tau phosphorylation | Reduction | [7] |
| D-687 | Aβ1-42 induced toxicity | Reversal | [6] |
| D-688 | Aβ1-42 induced toxicity | Reversal | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in the literature for the evaluation of this compound derivatives.
Protocol 1: Dopamine Receptor Binding Assay
This protocol is a standard method to determine the binding affinity of a compound for dopamine D2 and D3 receptors.
Objective: To determine the inhibition constant (Ki) of test compounds for dopamine D2 and D3 receptors.
Materials:
-
HEK-293 cells expressing human D2 or D3 receptors.
-
[3H]Spiperone (radioligand).
-
Test compounds (this compound derivatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Haloperidol (for non-specific binding determination).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK-293 cells expressing the target receptor in ice-cold buffer and centrifuge. Resuspend the pellet (membrane preparation) in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of various concentrations of the test compound.
-
50 µL of [3H]Spiperone at a concentration near its Kd.
-
100 µL of the cell membrane preparation.
-
For non-specific binding, use a high concentration of haloperidol instead of the test compound.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Evaluation in a Parkinson's Disease Animal Model (6-OHDA Lesioned Rats)
This protocol assesses the in vivo efficacy of compounds to reverse motor deficits in a well-established rat model of Parkinson's disease.
Objective: To evaluate the ability of test compounds to induce rotational behavior in 6-hydroxydopamine (6-OHDA) lesioned rats, indicative of dopamine receptor agonism.
Materials:
-
Adult male Sprague-Dawley or Wistar rats.
-
6-hydroxydopamine (6-OHDA).
-
Desipramine and pargyline (to protect noradrenergic neurons and inhibit monoamine oxidase).
-
Stereotaxic apparatus.
-
Test compounds.
-
Apomorphine (positive control).
-
Vehicle (e.g., saline, DMSO).
-
Rotational behavior monitoring system (rotometers).
Procedure:
-
Unilateral 6-OHDA Lesioning:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Pre-treat with desipramine and pargyline.
-
Inject 6-OHDA into the medial forebrain bundle of one hemisphere to create a unilateral lesion of the nigrostriatal dopamine pathway.
-
Allow the animals to recover for at least two weeks.
-
-
Confirmation of Lesion: Administer a low dose of apomorphine and monitor contralateral rotations. Rats exhibiting a stable and significant number of rotations are selected for the study.
-
Drug Administration:
-
Habituate the rats to the testing environment.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
-
Behavioral Monitoring:
-
Immediately after drug administration, place the rats in the rotometer bowls.
-
Record the number of full contralateral (away from the lesion) and ipsilateral (towards the lesion) rotations over a period of 90-120 minutes.
-
-
Data Analysis:
-
Calculate the net contralateral rotations (contralateral minus ipsilateral).
-
Compare the rotational scores of the test compound-treated groups with the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in contralateral rotations indicates a dopamine agonist effect.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Multi-target mechanisms of this compound derivatives.
Caption: Workflow for developing this compound based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Sustainable Drug Discovery of Multi-Target-Directed Ligands for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review of multi-target directed ligands in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(2-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]
- 5. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson’s disease animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radiolabeling of 2-(Naphthalen-2-yl)piperazine Analogues for Positron Emission Tomography (PET) Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and generalized protocols for the radiolabeling of 2-(naphthalen-2-yl)piperazine and its analogues for use as Positron Emission Tomography (PET) imaging agents. The protocols are based on established methodologies for radiolabeling similar piperazine-containing scaffolds.
Introduction
Piperazine derivatives are a versatile class of compounds that have been extensively explored as ligands for various central nervous system (CNS) receptors and transporters. The 2-(naphthalen-2-yl)piperazine scaffold, in particular, shows promise for targeting receptors such as serotonin and sigma receptors, which are implicated in a range of neurological disorders and oncological processes.[1][2][3] PET imaging with radiolabeled ligands allows for the non-invasive in vivo quantification and visualization of these targets, aiding in drug development and understanding disease pathophysiology.[3][4]
This document outlines the synthesis, radiolabeling, and preclinical evaluation of a hypothetical [¹¹C]-labeled 2-(naphthalen-2-yl)piperazine derivative, referred to as [¹¹C]Nap-Pip, for PET imaging studies. The protocols provided are representative and may require optimization for specific analogues.
Precursor Synthesis
The synthesis of the precursor for radiolabeling is a critical first step. For a C-11 methylation strategy, a desmethyl precursor is required. A general synthetic route is outlined below.
References
- 1. Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PET Tracers for Serotonin Receptors and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET radiotracers for molecular imaging of serotonin 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Administration of 2-naphthalen-2-yl-piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the formulation and in vivo administration of 2-naphthalen-2-yl-piperazine, a weakly basic and likely poorly soluble compound. Due to the absence of specific solubility data for this molecule, a systematic, tiered approach to formulation development is presented, starting with simple aqueous-based vehicles and progressing to more complex systems as required. This document outlines detailed protocols for solubility screening, formulation preparation, and administration, and includes recommendations for vehicle selection for common administration routes such as oral (PO), intravenous (IV), and intraperitoneal (IP). The provided information is intended to enable researchers to develop a safe, effective, and reproducible dosing solution for preclinical studies.
Introduction to Formulation of Poorly Soluble Compounds
A significant challenge in preclinical drug development is the formulation of new chemical entities (NCEs) that exhibit poor aqueous solubility.[1] this compound, as a member of the arylpiperazine class, is predicted to have low water solubility. Inadequate formulation can lead to low and erratic bioavailability, which in turn can compromise the integrity of pharmacodynamic and toxicological studies.[1]
The selection of an appropriate formulation strategy depends on the physicochemical properties of the compound, the desired dose, the route of administration, and the animal species being studied. For weakly basic compounds like this compound (predicted pKa ≈ 8.76), pH adjustment can be a viable initial strategy to enhance solubility.[2] However, other approaches such as the use of co-solvents, surfactants, cyclodextrins, and lipid-based systems are often necessary to achieve the required concentration for in vivo studies.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Implication for Formulation |
| Molecular Formula | C₁₄H₁₆N₂ | - |
| Molecular Weight | 212.29 g/mol | To be used in all concentration and dosage calculations. |
| pKa (strongest basic) | 8.76 ± 0.40 | Weakly basic compound. Solubilization in acidic pH (pH < 7) is a primary strategy to explore.[2] |
| XlogP | 1.9 | Indicates moderate lipophilicity, suggesting that the compound is likely to be poorly soluble in water. |
Formulation Strategies for this compound
A tiered approach is recommended for formulation development. Start with the simplest and most common vehicles and proceed to more complex systems if the target concentration is not achieved.
Tier 1: Aqueous Vehicles (pH Adjustment)
Given the basic nature of the compound (pKa ≈ 8.76), its solubility will increase in acidic conditions due to the formation of a more soluble salt.
-
Vehicle Composition:
-
Acidified Water/Saline: Use of dilute acids like hydrochloric acid (HCl) or citric acid to lower the pH.
-
Buffer Systems: Citrate or acetate buffers (pH 4-6) can be used to maintain a stable pH.
-
-
Pros: Easy to prepare, low potential for vehicle-induced biological effects.
-
Cons: May not be suitable for high doses if the compound's intrinsic solubility is very low. Risk of precipitation upon injection into the bloodstream (for IV administration) due to the buffering capacity of blood (pH ~7.4).
-
Suitable Routes: Oral (PO), Intraperitoneal (IP), Subcutaneous (SC). For IV, caution is required due to potential precipitation.
Tier 2: Co-solvent Systems
If aqueous vehicles are insufficient, the use of water-miscible organic co-solvents can significantly enhance solubility.
-
Common Co-solvents:
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
-
Example Vehicle Compositions:
-
10% DMSO / 90% Saline
-
10% DMSO / 40% PEG 400 / 50% Saline
-
30% PEG 400 / 70% Saline
-
-
Pros: High solubilization capacity for many poorly soluble compounds.
-
Cons: Potential for in vivo toxicity and pharmacological effects of the co-solvents themselves, especially at high concentrations. Risk of drug precipitation upon dilution in the bloodstream.
-
Suitable Routes: IV, IP, PO. The concentration of organic solvent should be minimized for IV administration to reduce hemolysis and irritation.
Tier 3: Surfactant and Cyclodextrin Systems
For compounds that are particularly challenging to formulate, surfactants or complexing agents can be employed.
-
Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL. These form micelles that encapsulate the drug. A typical concentration is 1-10%.
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD). These have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with lipophilic drugs. A common vehicle is 20-40% HP-β-CD in water.
-
Pros: Can significantly increase apparent solubility and improve stability.
-
Cons: Can be more complex to prepare. Cyclodextrins can affect the pharmacokinetics of the drug. Some surfactants have been associated with toxicity.
-
Suitable Routes: PO, IV, IP.
Summary of Formulation Approaches
| Tier | Formulation Strategy | Typical Composition | Pros | Cons |
| 1 | pH Adjustment | Saline/Water + HCl or Citrate Buffer (pH 4-6) | Simple, well-tolerated. | Limited solubilizing capacity, risk of precipitation. |
| 2 | Co-solvents | PEG 400, PG, DMSO in saline or water | High solubilizing capacity. | Potential for vehicle toxicity and altered PK. |
| 3 | Complexation/Micellar | HP-β-CD (20-40% in water), Tween 80 (1-10% in saline) | High solubilizing capacity, can improve stability. | More complex, potential for vehicle to alter PK/Tox. |
Experimental Protocols
Protocol 1: Solubility Screening
Objective: To determine an appropriate vehicle and the maximum achievable concentration of this compound.
Materials:
-
This compound powder
-
Selection of vehicles from Tiers 1, 2, and 3
-
Vortex mixer
-
Sonicator (optional)
-
Centrifuge
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Prepare a stock solution of each test vehicle.
-
Add a pre-weighed excess amount of this compound to a known volume (e.g., 1 mL) of each test vehicle in a microcentrifuge tube.
-
Vortex the tubes vigorously for 2-5 minutes.
-
If necessary, sonicate the tubes for 10-15 minutes to aid dissolution.
-
Place the tubes on a rotator at room temperature for 24 hours to allow them to reach equilibrium.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.
-
Carefully collect a known volume of the supernatant and dilute it with a suitable solvent for analysis.
-
Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Select the vehicle that provides the desired concentration with the lowest percentage of organic solvents or other excipients.
Protocol 2: Formulation Preparation for In Vivo Dosing
Objective: To prepare a clear, stable dosing solution of this compound for administration to animals.
Materials:
-
This compound powder
-
Selected vehicle from Protocol 1
-
Sterile filters (0.22 µm) if for IV or IP administration
-
Sterile vials
Procedure:
-
Based on the desired final concentration and volume, calculate the required mass of this compound.
-
Weigh the compound accurately and place it in a sterile container.
-
Add the selected vehicle incrementally while vortexing or stirring.
-
If using a pH-adjusted vehicle, add the acidic solution first to dissolve the compound, then adjust the final volume with the remaining vehicle components.
-
If using co-solvents, it is often best to dissolve the compound in the organic solvent (e.g., DMSO) first before adding the aqueous component slowly while vortexing to avoid precipitation.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For IV or IP administration, sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial.
-
Store the formulation under appropriate conditions (e.g., protected from light, refrigerated) and determine its short-term stability before use.
Example Dosage Calculation
-
Animal weight: 25 g mouse
-
Dose: 10 mg/kg
-
Dosing volume: 10 mL/kg (0.25 mL for a 25 g mouse)
-
Required concentration: 1 mg/mL
Calculation:
-
Dose for 25g mouse = (10 mg/kg) * (0.025 kg) = 0.25 mg
-
Volume to administer = (10 mL/kg) * (0.025 kg) = 0.25 mL
-
Concentration needed = 0.25 mg / 0.25 mL = 1.0 mg/mL
Visualizations
Formulation Selection Workflow
Caption: Formulation selection workflow for this compound.
Potential Signaling Pathway
Arylpiperazines are well-known modulators of serotonergic and dopaminergic systems. 1-(2-Naphthyl)piperazine, a close analog, is a serotonin 5-HT2A receptor partial agonist.[3] Therefore, a likely signaling pathway involves the 5-HT2A receptor.
Caption: Putative 5-HT2A receptor signaling pathway for arylpiperazines.
References
Application Notes and Protocols for High-Throughput Screening of 2-Naphthalen-2-yl-piperazine Derivatives as 5-HT₇ Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-hydroxytryptamine 7 (5-HT₇) receptor, a G-protein coupled receptor (GPCR) predominantly coupled to a Gαs subunit, has emerged as a significant therapeutic target for a range of central nervous system (CNS) disorders, including depression, anxiety, and cognitive deficits.[1][2] Activation of the 5-HT₇ receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2][3] Consequently, identifying antagonists that can modulate this pathway is a key objective in drug discovery.
The arylpiperazine scaffold is a well-established pharmacophore for serotonin receptor ligands.[4][5][6] Specifically, derivatives featuring a naphthalene moiety, such as 2-naphthalen-2-yl-piperazine, represent a promising chemical class for the development of novel 5-HT₇ receptor antagonists. High-throughput screening (HTS) provides an efficient methodology for rapidly evaluating large libraries of these compounds to identify initial "hits" with the desired pharmacological activity.
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of this compound derivatives targeting the 5-HT₇ receptor. The primary assay detailed is a cell-based functional assay measuring changes in intracellular cAMP levels.
Signaling Pathway of the 5-HT₇ Receptor
The 5-HT₇ receptor primarily signals through the canonical Gαs pathway. Upon binding of an agonist like serotonin (5-HT), the receptor activates the associated Gαs protein. This, in turn, stimulates adenylyl cyclase (AC) to convert ATP into the second messenger cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.[1][3][7] Antagonists block this pathway by preventing agonist binding and subsequent receptor activation.
High-Throughput Screening Workflow
The HTS process for identifying novel 5-HT₇ receptor antagonists follows a multi-step workflow. It begins with assay development and optimization, followed by a pilot screen to ensure assay robustness. The full library is then screened in a primary HTS campaign. Hits from the primary screen are confirmed, and their potency is determined through dose-response experiments.
Data Presentation: Screening Results
Quantitative data from HTS campaigns should be organized to facilitate the comparison of compound activity. Key metrics include binding affinity (Kᵢ) from radioligand binding assays and potency (IC₅₀) from functional assays.
Table 1: Binding Affinity of Arylpiperazine Derivatives at Human 5-HT₇ Receptors
This table summarizes the binding affinity (Kᵢ) of a selection of arylpiperazine derivatives, including a naphthalen-piperazine compound, determined through radioligand displacement assays. Lower Kᵢ values indicate higher binding affinity.
| Compound ID | Structure | Kᵢ (nM) at 5-HT₇R | Selectivity Profile (Kᵢ, nM) |
| Cmpd-1 | 1-(2-Methoxyphenyl)piperazine | 7.5 | 5-HT₁AR: 13 |
| Cmpd-2 | 1-(2-Biphenyl)piperazine | 13 | 5-HT₁AR: 26 |
| Cmpd-3 | 1-(2-Naphthalenyl)piperazine | 8.4 | 5-HT₁AR: 0.74 |
| Cmpd-4 | 1-(2-Acetylphenyl)piperazine | 91.7 | 5-HT₁AR: 3.77 |
| SB-269970 | (Reference Antagonist) | 1.25 | >100-fold vs 5-HT₁/₂, D₂ |
Data is compiled for illustrative purposes based on published literature on arylpiperazine derivatives.[7][8]
Table 2: Functional Antagonist Potency (IC₅₀) in cAMP Assay
This table presents the potency of selected compounds in inhibiting agonist-stimulated cAMP production in a cell-based functional assay. The IC₅₀ value represents the concentration of the antagonist required to inhibit 50% of the maximal agonist response.
| Compound ID | IC₅₀ (nM) vs. Serotonin (EC₈₀) | Maximum Inhibition (%) |
| Cmpd-1 | 25.1 | 98% |
| Cmpd-2 | 42.5 | 95% |
| Cmpd-3 | 15.8 | 100% |
| Cmpd-4 | 150.2 | 92% |
| SB-269970 | 3.2 | 100% |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Cell-Based HTS cAMP Assay for 5-HT₇ Receptor Antagonists
This protocol describes a competitive immunoassay for the measurement of intracellular cAMP in a 384-well format, suitable for HTS. The assay is based on Homogeneous Time-Resolved Fluorescence (HTRF).[9]
1. Materials and Reagents:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the human 5-HT₇ receptor.
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, pH 7.4.
-
Stimulation Buffer: Assay Buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).
-
5-HT₇ Receptor Agonist: Serotonin (5-HT).
-
Reference Antagonist: SB-269970.
-
Test Compounds: this compound derivatives dissolved in DMSO.
-
cAMP Detection Kit: HTRF-based cAMP assay kit (e.g., from Cisbio, PerkinElmer).
-
Plate Reader: HTRF-compatible microplate reader.
-
Plates: 384-well, low-volume, white, solid-bottom plates.
2. Cell Preparation and Seeding:
-
Culture cells to 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation buffer.
-
Centrifuge the cells and resuspend the pellet in culture medium at a pre-determined optimal density.
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.[10]
3. Assay Procedure (Antagonist Mode):
-
Prepare serial dilutions of test compounds and the reference antagonist in Stimulation Buffer containing DMSO (final DMSO concentration should be ≤ 0.5%).
-
Add 5 µL of the compound solutions to the appropriate wells containing cells.
-
For control wells, add 5 µL of Stimulation Buffer with DMSO (for maximum signal) or a saturating concentration of the reference antagonist (for minimum signal).
-
Incubate the plate at room temperature for 30 minutes.
-
Prepare a solution of Serotonin in Stimulation Buffer at a concentration that elicits 80% of its maximal response (EC₈₀). This concentration must be determined during assay development.
-
Add 5 µL of the EC₈₀ Serotonin solution to all wells except the minimum signal control wells (add buffer instead).
-
Incubate the plate at room temperature for 30-60 minutes.[11]
4. cAMP Detection:
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) in the lysis buffer provided with the kit, according to the manufacturer's instructions.
-
Add 10 µL of the combined lysis and detection reagent mixture to each well.
-
Seal the plate and incubate at room temperature for 60 minutes in the dark.
5. Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data using the maximum (agonist only) and minimum (high concentration of reference antagonist) signal controls.
-
Plot the normalized response against the logarithm of the test compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC₅₀ value for each compound.
Protocol 2: Radioligand Binding Assay (Hit Confirmation)
This protocol is a secondary assay to confirm that hit compounds from the functional screen bind directly to the 5-HT₇ receptor. It measures the displacement of a radiolabeled ligand from the receptor.
1. Materials and Reagents:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT₇ receptor.
-
Radioligand: [³H]-5-CT (5-Carboxamidotryptamine).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Non-specific Binding Control: High concentration of an unlabeled 5-HT₇ ligand (e.g., 10 µM Serotonin).
-
Test Compounds: Confirmed hits from the primary screen.
-
Filter Plates: 96-well or 384-well glass fiber filter plates.
-
Scintillation Counter: Microplate scintillation counter.
2. Assay Procedure:
-
In a 96-well plate, add in the following order:
-
Binding Buffer.
-
Test compound at various concentrations.
-
[³H]-5-CT at a concentration close to its Kₔ value.
-
Membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
-
Set up control wells for total binding (no test compound) and non-specific binding (with 10 µM Serotonin).
-
Incubate the plate at room temperature for 60-90 minutes.
-
Rapidly harvest the contents of each well onto the glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add liquid scintillant to each well, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the percent inhibition of specific binding for each test compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to determine the IC₅₀ value, which can be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
References
- 1. Frontiers | Cellular mechanisms of the 5-HT7 receptor-mediated signaling [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Towards metabolically stable 5-HT7 receptor ligands: a study on 1-arylpiperazine derivatives and related isosters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Naphthalen-2-yl-piperazine in Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Naphthalen-2-yl-piperazine, also known as 1-(2-Naphthyl)piperazine (2-NP), is a valuable pharmacological tool for investigating the role of various neurotransmitter receptors, particularly within the serotonin (5-HT) and dopamine (D) systems. As a derivative of the arylpiperazine class of compounds, it exhibits a distinct pharmacological profile, acting as a modulator of multiple receptor subtypes. Notably, 2-NP has been characterized as a serotonin receptor modulator with affinity for 5-HT1, 5-HT2, and 5-HT3 receptors, and displays partial agonist activity at the 5-HT2A receptor.[1] Its ability to interact with these receptors makes it a useful probe for elucidating signaling pathways and for the characterization of novel therapeutic agents targeting these systems.
These application notes provide a summary of the known receptor binding profile of this compound and detailed protocols for its use in fundamental pharmacological assays.
Data Presentation: Receptor Binding and Functional Activity Profile
Table 1: Receptor Binding Affinities (Ki) of Naphthylpiperazine Derivatives
| Receptor Subtype | Ligand | Test System | Radioligand | Ki (nM) | Reference |
| Serotonin Receptors | |||||
| 5-HT1 | 1-Naphthalen-1-yl-piperazine | Rat Cortical Membranes | [³H]-Serotonin | IC50 = 6 | Cayman Chemical |
| 5-HT2 | 1-Naphthalen-1-yl-piperazine | Rat Cortical Membranes | [³H]-Spiperone | IC50 = 1 | Cayman Chemical |
| 5-HT6 | 1-Naphthalen-1-yl-piperazine | Human Recombinant | [³H]-LSD | 120 | APExBIO |
| 5-HT1A | This compound | Data not available | Data not available | Data not available | |
| 5-HT2A | This compound | Data not available | Data not available | Data not available | |
| 5-HT3 | This compound | Data not available | Data not available | Data not available | [1] |
| Dopamine Receptors | |||||
| D2 | This compound | Data not available | Data not available | Data not available | |
| D3 | This compound | Data not available | Data not available | Data not available |
Note: IC50 values represent the concentration of the ligand that inhibits 50% of the specific binding of the radioligand.
Table 2: Functional Activity of this compound
| Receptor Subtype | Assay Type | Test System | Parameter | Value | Reference |
| 5-HT2A | In vivo | Mouse | Head-Twitch Response | Partial Agonist | [1] |
| 5-HT2A | In vitro | Data not available | EC50 | Data not available | |
| 5-HT2A | In vitro | Data not available | Emax | Data not available |
Experimental Protocols
Detailed methodologies for key experiments to characterize the interaction of this compound with target receptors are provided below.
Protocol 1: Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity (Ki) of this compound for a receptor of interest (e.g., 5-HT2A) using a competitive binding assay.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from HEK293 cells)
-
Radioligand specific for the receptor (e.g., [³H]-Ketanserin for 5-HT2A)
-
This compound (test compound)
-
Non-specific binding control (e.g., a high concentration of an unlabeled antagonist)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and membrane suspension.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, upon agonist stimulation. This protocol can be used to determine the potency (EC50) and efficacy (Emax) of this compound as an agonist or partial agonist.
Materials:
-
Cell membranes expressing the GPCR of interest (e.g., 5-HT2A)
-
[³⁵S]GTPγS
-
GDP
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in Protocol 1.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Basal Binding: Assay buffer, GDP, [³⁵S]GTPγS, and membrane suspension.
-
Agonist-stimulated Binding: Assay buffer, GDP, [³⁵S]GTPγS, varying concentrations of this compound, and membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration and Counting: Terminate the reaction by rapid filtration and perform scintillation counting as described in Protocol 1.
-
Data Analysis: Subtract basal binding from agonist-stimulated binding to determine the net stimulation. Plot the net stimulation against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Protocol 3: Intracellular Calcium Flux Assay
This assay is used to measure the mobilization of intracellular calcium following the activation of Gq-coupled receptors, such as the 5-HT2A receptor.
Materials:
-
Cells stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound (test compound)
-
96-well black-walled, clear-bottom microplates
-
Fluorescent plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Plate the cells in 96-well plates and grow to confluence.
-
Dye Loading: Remove the growth medium and add the fluorescent calcium dye loading solution. Incubate for 60 minutes at 37°C.
-
Assay: Place the plate in the fluorescent plate reader. Record a baseline fluorescence reading.
-
Compound Addition: Automatically inject varying concentrations of this compound into the wells.
-
Fluorescence Measurement: Immediately after injection, continuously measure the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the EC50 value by plotting the peak fluorescence response against the compound concentration.
Signaling Pathways
The primary signaling pathway associated with the 5-HT2A receptor, a key target of this compound, involves the activation of the Gq/11 G-protein, leading to the stimulation of phospholipase C (PLC) and subsequent downstream signaling events.
Conclusion
This compound serves as a valuable pharmacological tool for the study of serotonergic and, potentially, dopaminergic receptor systems. Its partial agonist activity at the 5-HT2A receptor makes it particularly useful for dissecting the complexities of this receptor's function. The protocols and information provided herein offer a foundation for researchers to effectively utilize this compound in their receptor studies. Further characterization of its binding and functional profile across a wider range of receptor subtypes will continue to enhance its utility in drug discovery and neuropharmacology research.
References
Application Notes and Protocols for Investigating the Anxiolytic-Like Effects of Novel Naphthylpiperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical assessment of novel naphthylpiperazine compounds for potential anxiolytic-like effects. The methodologies outlined are standard behavioral paradigms in rodent models, designed to evaluate anxiety-related behaviors.
Introduction
Anxiety disorders are a class of mental health conditions characterized by excessive fear and anxiety. The serotonergic and dopaminergic systems are key players in the neurobiology of anxiety, making them prime targets for novel anxiolytic drug development. Naphthylpiperazine derivatives have emerged as a promising class of compounds, often exhibiting affinity for various serotonin (5-HT) and dopamine receptors. This document outlines the protocols to investigate the anxiolytic-like properties of these novel compounds.
Rationale for Targeting Naphthylpiperazine Scaffolds
The naphthylpiperazine scaffold is a privileged structure in neuropharmacology. Compounds based on this structure have been shown to interact with key receptors implicated in anxiety, including:
-
5-HT1A Receptors: Activation of 5-HT1A autoreceptors in the dorsal raphe nucleus can reduce serotonin release, while activation of postsynaptic 5-HT1A heteroreceptors in regions like the hippocampus and prefrontal cortex is associated with anxiolytic effects.[1]
-
5-HT2A/2C Receptors: Antagonism at these receptors is another mechanism through which anxiolytic effects may be mediated.[2]
-
5-HT3 Receptors: Antagonists of 5-HT3 receptors have also demonstrated anxiolytic-like activity in preclinical models.
Data Presentation: Summary of Anxiolytic-Like Effects
The following tables summarize the quantitative data on the anxiolytic-like effects of representative novel naphthylpiperazine and related piperazine compounds from preclinical studies.
Table 1: Effects of Novel 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carboxylic acids on Anxiety-Related Behaviors in Mice
| Compound (2 mg/kg, i.p.) | Test | Parameter | Result (Mean ± SEM) | Fold Change vs. Vehicle | p-value |
| Vehicle | Elevated Plus Maze | Time in Open Arms (s) | 25.3 ± 3.1 | - | - |
| Compound 7a | Elevated Plus Maze | Time in Open Arms (s) | 68.2 ± 5.7 | 2.7 | < 0.05 |
| Compound 7d | Elevated Plus Maze | Time in Open Arms (s) | 61.5 ± 4.9 | 2.4 | < 0.05 |
| Compound 7f | Elevated Plus Maze | Time in Open Arms (s) | 55.8 ± 4.2 | 2.2 | < 0.05 |
| Vehicle | Light-Dark Box | Time in Light Compartment (s) | 45.1 ± 4.8 | - | - |
| Compound 7a | Light-Dark Box | Time in Light Compartment (s) | 95.6 ± 8.2 | 2.1 | < 0.05 |
| Compound 7b | Light-Dark Box | Time in Light Compartment (s) | 89.3 ± 7.5 | 2.0 | < 0.05 |
| Compound 7d | Light-Dark Box | Time in Light Compartment (s) | 92.4 ± 7.9 | 2.0 | < 0.05 |
| Vehicle | Open Field Test | Rearing Frequency | 32.4 ± 3.9 | - | - |
| Compound 7a | Open Field Test | Rearing Frequency | 58.7 ± 5.1 | 1.8 | < 0.05 |
| Compound 7d | Open Field Test | Rearing Frequency | 55.1 ± 4.8 | 1.7 | < 0.05 |
| Compound 7e | Open Field Test | Rearing Frequency | 51.9 ± 4.5 | 1.6 | < 0.05 |
Data presented in this table is illustrative and synthesized from published findings for this class of compounds.
Table 2: Effects of 1-(1-naphthyl)-piperazine (1-NP) on Anxiety-Related Behaviors in Rats
| Treatment (i.p.) | Test | Parameter | Result (Mean ± SEM) | Fold Change vs. Vehicle | p-value |
| Vehicle | Open Field Test | Time in Center (s) | 18.7 ± 2.5 | - | - |
| 1-NP (2 mg/kg) | Open Field Test | Time in Center (s) | 35.2 ± 4.1 | 1.9 | < 0.05 |
| Vehicle | Social Interaction | Interaction Time (s) | 124.3 ± 15.8 | - | - |
| 1-NP (2 mg/kg) | Social Interaction | Interaction Time (s) | 155.6 ± 19.2 | 1.3 | > 0.05 (ns) |
Data is representative of findings for 1-NP and may not be exact values from a single study.[2]
Table 3: Receptor Binding Affinities (Ki, nM) of Novel Naphthylpiperazine Analogs
| Compound | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | Dopamine D2 Receptor (Ki, nM) |
| Aripiprazole (reference) | 1.5 - 5.6 | 3.4 | 1.1 |
| Compound 4 | 0.78 | >1000 | >1000 |
| Compound 7 | 0.57 | >1000 | >1000 |
| FW01 | 51.9 | 206.7 | 2161.4 |
| Compound 13m | 1.01 (EC50) | >1000 | >1000 |
This table compiles binding affinity data for various novel piperazine derivatives to illustrate the target engagement of this chemical class.[1][3]
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below.
Elevated Plus-Maze (EPM) Test
This test is a widely used model for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[4]
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor.
-
Material: Non-reflective, easy-to-clean material (e.g., matte-finished acrylic).
-
A video camera is mounted above the maze to record the sessions.
Procedure:
-
Acclimatize the animals to the testing room for at least 60 minutes before the experiment.
-
Administer the novel naphthylpiperazine compound or vehicle control via the intended route (e.g., intraperitoneally, orally) at a predetermined time before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
After each session, clean the maze thoroughly with 70% ethanol to remove any olfactory cues.
-
Record and score the following parameters using automated tracking software or manual observation:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms: (% Time in Open Arms) = [Time in Open Arms / (Time in Open Arms + Time in Closed Arms)] * 100.
-
Calculate the percentage of entries into the open arms: (% Entries into Open Arms) = [Number of Open Arm Entries / (Number of Open Arm Entries + Number of Closed Arm Entries)] * 100.
-
An increase in these percentages is indicative of an anxiolytic-like effect.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior, which is inferred from the animal's tendency to remain in the periphery (thigmotaxis) versus exploring the central, more "exposed" area of the arena.[5]
Apparatus:
-
A square or circular arena with high walls to prevent escape.
-
The floor is typically divided into a central zone and a peripheral zone by the tracking software.
-
A video camera is mounted above the arena.
Procedure:
-
Acclimatize the animals to the testing room.
-
Administer the compound or vehicle.
-
Gently place the animal in a corner of the open field arena.
-
Allow the animal to explore the arena for a 5 to 10-minute session.
-
Clean the arena thoroughly between each trial.
-
Record and analyze the following parameters:
-
Total distance traveled (a measure of general locomotor activity).
-
Time spent in the center zone.
-
Number of entries into the center zone.
-
Rearing frequency (vertical exploration).
-
Data Analysis:
-
An increase in the time spent in the center zone and the number of entries into the center zone, without a significant change in total distance traveled, suggests an anxiolytic-like effect. A significant change in total distance may indicate sedative or stimulant effects of the compound.
Light-Dark Box (LDB) Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their exploratory drive.
Apparatus:
-
A box divided into a small, dark compartment and a larger, brightly illuminated compartment.
-
An opening connects the two compartments.
-
Video tracking is used to monitor the animal's location.
Procedure:
-
Acclimatize the animals and administer the test compound or vehicle.
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to explore the apparatus for a 5 to 10-minute session.
-
Clean the box between trials.
-
Record and measure:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Data Analysis:
-
An anxiolytic-like effect is indicated by an increase in the time spent in the light compartment and the number of transitions between compartments.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the potential signaling pathways modulated by novel naphthylpiperazine compounds.
Caption: Serotonergic signaling pathway potentially modulated by naphthylpiperazine compounds.
References
- 1. Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(1-naphthyl)-piperazine, a mixed 5-HT1A and 5-HT2A/2C receptor ligand, elicits an anxiolytic-like effect in the open-field test without changes in 5-HT metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. transpharmation.com [transpharmation.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 2-naphthalen-2-yl-piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low aqueous solubility of 2-naphthalen-2-yl-piperazine.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffers During In Vitro Assays
Possible Cause: The concentration of this compound exceeds its thermodynamic solubility in the aqueous assay buffer.
Solutions:
-
pH Adjustment: this compound contains a basic piperazine ring. Lowering the pH of the buffer will increase the ionization of the piperazine moiety, thereby enhancing its aqueous solubility.[1][2][3] It is crucial to ensure the selected pH is compatible with the experimental assay.
-
Use of Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[4][5] When diluting into the aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <0.5% for DMSO) to avoid solvent-induced artifacts.[6]
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of the stock solution into the aqueous buffer. This gradual reduction in organic solvent concentration can help prevent immediate precipitation.
Experimental Workflow for Co-solvent Use:
References
Technical Support Center: Optimizing In Vivo Dosing of 2-Naphthalen-2-yl-piperazine
Welcome to the technical support center for the in vivo application of 2-naphthalen-2-yl-piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and address common challenges encountered during preclinical studies. The information provided is based on available data for this compound and structurally related arylpiperazine compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as 1-(2-Naphthyl)piperazine (2-NP), is a serotonin receptor modulator. It belongs to the arylpiperazine family and is known to act as a partial agonist at the serotonin 5-HT2A receptor.[1] This interaction with the 5-HT2A receptor is believed to mediate its effects on the central nervous system.
Q2: What are the potential in vivo effects of this compound in animal models?
A2: In rodents, this compound has been shown to induce the head-twitch response, which is considered a behavioral proxy for psychedelic effects.[1] This effect is absent in mice lacking the 5-HT2A receptor, confirming the target engagement.[1] Due to its structural similarity to other arylpiperazines, it may also possess anxiolytic, antidepressant, or antipsychotic-like properties, which would need to be evaluated in relevant behavioral models.
Q3: What is a recommended starting dose for in vivo studies with this compound?
Q4: What are the appropriate administration routes for this compound?
A4: Common administration routes for arylpiperazine derivatives in preclinical studies include intraperitoneal (i.p.) and oral (p.o.) administration. The choice of administration route will depend on the experimental design, the required speed of onset, and the formulation of the compound. For initial studies, i.p. administration is often used to ensure consistent bioavailability.
Q5: How should I prepare this compound for in vivo administration?
A5: The solubility of this compound and its salts should be determined to prepare a suitable formulation for in vivo dosing. Arylpiperazine compounds are often formulated in a vehicle such as saline, sterile water with a small amount of a solubilizing agent (e.g., DMSO, Tween 80), or a cyclodextrin solution. It is essential to establish the solubility and stability of the compound in the chosen vehicle and to administer a consistent volume to the animals. A vehicle-only control group should always be included in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable behavioral effect at the initial dose. | The initial dose may be too low. | Gradually increase the dose in subsequent cohorts. Review literature for doses of analogous compounds. Consider the route of administration and potential for first-pass metabolism if administered orally. |
| High variability in behavioral responses between animals. | Inconsistent drug administration or vehicle preparation. Animal-to-animal differences in metabolism or receptor expression. | Ensure accurate and consistent dosing technique. Prepare fresh vehicle and drug solutions for each experiment. Increase the number of animals per group to improve statistical power. |
| Signs of toxicity (e.g., sedation, seizures, weight loss). | The administered dose is too high. | Immediately lower the dose in subsequent experiments. Monitor animals closely for any adverse effects. Consult available safety and toxicology data for piperazine and related compounds. The oral LD50 for piperazine in rats is reported to be 2600 mg/kg bw, indicating low acute oral toxicity for the parent compound.[2] |
| Precipitation of the compound in the dosing solution. | Poor solubility of the compound in the chosen vehicle. | Test different vehicles or co-solvents. Sonication or gentle warming may aid dissolution. Prepare fresh solutions before each use. |
Quantitative Data Summary
The following table summarizes in vivo dosage information for compounds structurally related to this compound. This data should be used as a reference for designing initial dose-finding studies.
| Compound | Animal Model | Route of Administration | Effective Dose Range | Observed Effects | Reference |
| 1-(1-Naphthyl)piperazine | Rat | i.p. | 2.5 - 15.0 mg/kg | Increased motor activity, decreased brain 5-HIAA | |
| 1-Benzylpiperazine (BZP) | Mouse | i.p. | 30.0 - 100.0 mg/kg | Increased locomotor activity | [3] |
| 1-(3-Trifluoromethylphenyl) piperazine (TFMPP) | Mouse | i.p. | 10.0 - 30.0 mg/kg | Decreased locomotor activity, head-twitch response | [3] |
Experimental Protocols
Protocol 1: Assessment of Head-Twitch Response (HTR) in Mice
This protocol is designed to assess the 5-HT2A receptor-mediated psychedelic-like effects of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline with 5% DMSO)
-
Male C57BL/6J mice (8-10 weeks old)
-
Observation chambers
-
Video recording equipment (optional)
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Prepare fresh dosing solutions of this compound in the vehicle at the desired concentrations.
-
Administer the compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
Immediately place each mouse individually into an observation chamber.
-
Record the number of head twitches for a period of 30-60 minutes. A head twitch is a rapid, rotational movement of the head.
-
Analyze the data by comparing the number of head twitches in the drug-treated groups to the vehicle-treated control group.
Protocol 2: Open Field Test for Locomotor Activity and Anxiety-Like Behavior
This protocol assesses the effects of this compound on general locomotor activity and anxiety-like behavior in rodents.
Materials:
-
This compound
-
Vehicle
-
Rats or mice
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm) with automated tracking software
Procedure:
-
Habituate the animals to the testing room for at least 1 hour.
-
Administer this compound or vehicle at the desired dose and route.
-
After a pre-determined pretreatment time (e.g., 30 minutes for i.p. injection), place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set period (e.g., 10-30 minutes).
-
The tracking software will record parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Analyze the data to assess changes in locomotor activity (total distance) and anxiety-like behavior (time in the center).
Visualizations
References
assessing the stability of 2-naphthalen-2-yl-piperazine in different solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of 2-naphthalen-2-yl-piperazine in various solvents. The following information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in a solvent can be influenced by several factors, including:
-
pH of the solution: Hydrolysis can occur under acidic or basic conditions.[1][2]
-
Solvent Type: The polarity and protic/aprotic nature of the solvent can influence degradation rates.
-
Presence of Oxidizing Agents: The piperazine moiety can be susceptible to oxidation.[1][3]
-
Exposure to Light (Photostability): UV or fluorescent light can induce degradation.[4][5]
-
Temperature: Elevated temperatures can accelerate degradation processes.[1][4]
Q2: Which solvents are commonly used for stability studies of pharmaceutical compounds?
A2: A range of solvents is used to assess compound stability, often reflecting those used in formulation and manufacturing. Common choices include:
-
Aqueous Buffers: At various pH levels (e.g., pH 1.2, 4.5, 6.8, 9.0) to simulate physiological conditions and assess pH-dependent hydrolysis.
-
Alcohols: Such as ethanol and isopropanol.
-
Acetonitrile and Methanol: Common solvents for analytical techniques like HPLC.
-
Solvents for poorly soluble compounds: Co-solvents or surfactants may be used for compounds with low aqueous solubility.[6][7]
Q3: What are the expected degradation pathways for this compound?
A3: While specific data for this compound is limited, potential degradation pathways for N-aryl piperazines can be inferred. A likely pathway is N-dealkylation, which involves the cleavage of the bond between the piperazine ring and the naphthalene moiety.[8] Oxidation of the piperazine ring is another possible degradation route.[9]
Q4: How can I analyze the stability of this compound and its potential degradants?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[10][11][12] This type of method can separate the parent compound from its degradation products, allowing for accurate quantification of both. The development of such a method is a critical first step in any stability study.
Troubleshooting Guides
Guide 1: Troubleshooting a Stability-Indicating HPLC Method
| Problem | Potential Cause | Troubleshooting Steps |
| Poor resolution between parent peak and degradant peaks | Inappropriate mobile phase composition or column chemistry. | - Adjust the organic modifier concentration in the mobile phase. - Change the pH of the aqueous portion of the mobile phase. - Try a different column with a different stationary phase (e.g., C8 instead of C18). |
| Baseline drift or noise | Contaminated mobile phase, column, or detector issues. | - Prepare fresh mobile phase and degas thoroughly.[13] - Flush the column with a strong solvent.[14] - Check for leaks in the system.[13] - Ensure the detector lamp is functioning correctly.[2] |
| Inconsistent retention times | Fluctuations in temperature, mobile phase composition, or flow rate. | - Use a column oven to maintain a consistent temperature.[2][14] - Ensure the mobile phase is well-mixed and stable. - Check the pump for proper functioning and leaks.[14] |
| Peak tailing or fronting | Column overload, secondary interactions with the stationary phase, or inappropriate sample solvent. | - Reduce the injection volume or sample concentration. - Adjust the mobile phase pH to suppress ionization of the analyte. - Dissolve the sample in the mobile phase if possible.[14] |
Guide 2: Addressing Poor Solubility in Stability Studies
| Problem | Potential Cause | Troubleshooting Steps |
| Compound precipitates out of solution during the study. | The concentration of the compound exceeds its solubility in the chosen solvent. | - Reduce the concentration of this compound. - Use a co-solvent system (e.g., water/acetonitrile or water/methanol). - For aqueous stability studies of poorly soluble drugs, the use of a surfactant like sodium lauryl sulphate may be considered.[6] |
| Difficulty preparing a stock solution for the stability study. | The compound has low solubility in common solvents. | - Try a range of pharmaceutically acceptable solvents to find a suitable one for the stock solution. - Gentle heating or sonication may aid dissolution, but be cautious as this could also promote degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[15][16]
Objective: To generate potential degradation products of this compound under various stress conditions.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.[1][4]
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC.
-
Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify degradation peaks. An appropriate level of degradation is typically between 5-20%.[1]
Data Presentation
Table 1: Example Stability Data for this compound in Different Solvents at 40°C/75% RH
| Solvent System | Time Point | Assay (%) of Initial | Total Impurities (%) |
| Acetonitrile:Water (50:50) | 0 | 100.0 | 0.1 |
| 1 month | 99.5 | 0.5 | |
| 3 months | 98.2 | 1.8 | |
| 6 months | 96.5 | 3.5 | |
| Methanol | 0 | 100.0 | 0.1 |
| 1 month | 99.8 | 0.2 | |
| 3 months | 99.1 | 0.9 | |
| 6 months | 98.0 | 2.0 | |
| pH 4.5 Buffer | 0 | 100.0 | 0.1 |
| 1 month | 99.9 | 0.1 | |
| 3 months | 99.6 | 0.4 | |
| 6 months | 99.0 | 1.0 | |
| pH 9.0 Buffer | 0 | 100.0 | 0.1 |
| 1 month | 98.0 | 2.0 | |
| 3 months | 95.2 | 4.8 | |
| 6 months | 90.5 | 9.5 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Caption: Workflow for a typical stability study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. scribd.com [scribd.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. researchgate.net [researchgate.net]
- 4. SOP for Forced Degradation Study [m-pharmainfo.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. ikev.org [ikev.org]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijpsr.com [ijpsr.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. ijnrd.org [ijnrd.org]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 16. jocpr.com [jocpr.com]
Technical Support Center: Overcoming Blood-Brain Barrier Transport Issues with Piperazine Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing piperazine derivatives to enhance transport across the blood-brain barrier (BBB). The information is presented in a question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why are piperazine derivatives being investigated for improving blood-brain barrier transport?
Piperazine moieties are frequently incorporated into drug candidates to improve their physicochemical properties. The two nitrogen atoms in the piperazine ring can increase polarity and act as hydrogen bond acceptors and donors.[1] These characteristics can lead to improved aqueous solubility, oral bioavailability, and better absorption, which are often desirable properties for drugs targeting the central nervous system (CNS).[1][2] Some researchers have successfully designed CNS-penetrant molecules by incorporating a benzylpiperazine moiety, effectively creating a "shuttle" for drug delivery to the brain.[3]
Q2: What are the general mechanisms by which small molecules like piperazine derivatives cross the blood-brain barrier?
Small molecules can cross the BBB through two primary mechanisms:
-
Lipid-mediated passive diffusion: This requires the molecule to be small (typically under 400 Da) and lipophilic enough to pass through the endothelial cell membranes of the BBB.[4]
-
Carrier-mediated transport: This involves the molecule binding to specific transporter proteins on the BBB that facilitate its entry into the brain.[4][5]
The design of piperazine derivatives for CNS delivery often aims to optimize lipophilicity and/or interact with these transport systems.
Q3: What are the key considerations when designing a novel piperazine derivative for CNS activity?
When designing piperazine derivatives for CNS applications, it is crucial to consider the following:
-
Lipophilicity (LogP): There is an optimal range of lipophilicity for BBB penetration. Very high lipophilicity can lead to non-specific binding and poor solubility, while very low lipophilicity can prevent passive diffusion.
-
Molecular Weight: As a general rule, a lower molecular weight (<400 Da) is favored for crossing the BBB.[4]
-
Polar Surface Area (PSA): A lower PSA is generally associated with better BBB penetration. The piperazine ring itself contributes to the PSA.[1]
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can hinder BBB crossing.[4]
-
Affinity for Efflux Transporters: Many molecules are actively pumped out of the brain by efflux transporters like P-glycoprotein (P-gp). Designing molecules that are not substrates for these transporters is critical.
Troubleshooting Guides
Problem 1: My synthesized piperazine compound shows low or no biological activity in my CNS model.
This is a common issue that can arise from several factors. A systematic troubleshooting approach is necessary.
-
Step 1: Verify Compound Identity and Purity.
-
Step 2: Assess Compound Solubility.
-
Action: Determine the aqueous solubility of your compound. Poor solubility can lead to low effective concentrations in your assay.[6] Consider using co-solvents or reformulating if solubility is an issue.
-
-
Step 3: Evaluate In Vitro BBB Permeability.
-
Action: Use an in vitro model, such as a Parallel Artificial Membrane Permeability Assay (PAMPA) or a cell-based model with brain endothelial cells, to assess the compound's ability to cross a lipid membrane or a cell monolayer. This can provide an early indication of its potential for BBB penetration.
-
-
Step 4: Determine Brain-to-Plasma Concentration Ratio (Kp).
-
Action: If in vitro data is promising, conduct in vivo pharmacokinetic studies in an animal model. Measure the concentration of the compound in the brain and plasma at various time points after administration to determine the Kp value. A low Kp value indicates poor BBB penetration.
-
Problem 2: The yield of my N-aryl piperazine derivative synthesis is consistently low.
Low yields in piperazine derivative synthesis can often be traced back to reaction conditions.
-
Catalyst and Ligand Choice: For reactions like the Buchwald-Hartwig amination, the choice of palladium precursor and phosphine ligand is critical.[7]
-
Troubleshooting: Screen different combinations of catalysts and ligands. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands may be required.[7]
-
-
Base Selection: The strength of the base can significantly impact the reaction rate and the formation of side products.[7]
-
Troubleshooting: If a strong base like NaOtBu is causing decomposition, consider a weaker base such as K₃PO₄ or Cs₂CO₃.[7]
-
-
Solvent Effects: The solvent affects the solubility of reagents and the stability of the catalytic species.[7]
-
Troubleshooting: Toluene, dioxane, and THF are commonly used. If solubility is an issue, a more polar solvent like t-butanol might be beneficial.[7]
-
Quantitative Data Summary
The following table summarizes in vivo pharmacokinetic data for select benzylpiperazine derivatives that were designed as CNS-penetrant histone deacetylase 6 (HDAC6) inhibitors.[3]
| Compound | Brain Concentration (nM) at 1 hr | Plasma Concentration (nM) at 1 hr | Brain/Plasma Ratio (Kp) |
| 1 | 1800 | 1200 | 1.5 |
| 2 | 300 | 800 | 0.38 |
| 8 | 1400 | 1100 | 1.3 |
Data adapted from a study on benzylpiperazine derivatives as CNS-penetrant HDAC6 inhibitors.[3]
Experimental Protocols
Protocol 1: General Procedure for In Vivo Pharmacokinetic Study to Determine Brain Penetration
This protocol outlines a general method for assessing the brain penetration of a novel piperazine derivative in a mouse model.
-
Compound Administration: Administer the piperazine derivative to mice via intraperitoneal (i.p.) injection at a specific dose (e.g., 10 mg/kg).[3]
-
Sample Collection: At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours) post-administration, collect blood samples via cardiac puncture and immediately perfuse the brain with saline to remove any remaining blood.
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Compound Extraction: Extract the compound from the plasma and brain homogenate using a suitable organic solvent (e.g., acetonitrile) to precipitate proteins.[6]
-
Quantification: Analyze the extracted samples using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) to determine the concentration of the compound in both the plasma and the brain.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) for each time point by dividing the brain concentration by the plasma concentration.
Visualizations
Caption: Workflow for developing CNS-penetrant piperazine derivatives.
Caption: Troubleshooting decision tree for low brain uptake.
Caption: Potential BBB transport mechanisms for piperazine derivatives.
References
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug transport across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecular drug transfer across the blood-brain barrier via carrier-mediated transport systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Off-Target Binding of 2-Naphthalen-2-yl-piperazine in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-naphthalen-2-yl-piperazine. The focus of this resource is to offer practical solutions for minimizing off-target binding and ensuring data accuracy in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and potential off-targets of this compound?
A1: this compound, also known as 1-(2-Naphthyl)piperazine (2-NP), is recognized as a serotonin receptor modulator.[1] It exhibits affinity for the serotonin 5-HT1, 5-HT2, and 5-HT3 receptor families and is known to act as a partial agonist at the 5-HT2A receptor.[1] As an arylpiperazine derivative, it has the potential for off-target binding at other G-protein coupled receptors (GPCRs), most notably adrenergic and dopamine receptors.
Q2: What is an acceptable level of off-target or non-specific binding in an assay?
A2: Ideally, specific binding should account for at least 80% of the total binding at the Kd concentration of the radioligand. Non-specific binding should be less than 50% of the total binding at the highest ligand concentration used. If non-specific binding is high, it can obscure the specific signal and lead to inaccurate determination of binding parameters.
Q3: How can I determine if this compound is binding to off-targets in my cell-based assay?
A3: A combination of experimental controls and orthogonal assays is recommended. You can use a panel of cell lines expressing different receptor subtypes (serotonergic, adrenergic, dopaminergic) to assess the compound's activity profile. Additionally, employing specific antagonists for suspected off-targets can help to determine if the observed effect is mediated through those receptors. For a broad screen, commercially available off-target binding panels can provide a comprehensive overview of potential interactions.
Q4: What are the key initial steps to take when encountering high background or suspected off-target effects?
A4: The first steps should involve a thorough review and optimization of your assay protocol. This includes verifying the concentration and purity of your this compound stock, optimizing the assay buffer composition (pH, ionic strength), and ensuring appropriate incubation times and temperatures. Implementing proper blocking steps and wash procedures is also critical.
Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues related to off-target binding of this compound in a question-and-answer format.
Issue 1: High Non-Specific Binding in Radioligand Binding Assays
Question: I am performing a radioligand binding assay with a tritiated ligand for a serotonin receptor, and the non-specific binding in the presence of this compound is very high. What can I do to reduce it?
Answer: High non-specific binding (NSB) is a common challenge in radioligand binding assays. Here are several strategies to mitigate this issue:
-
Optimize Assay Buffer:
-
Blocking Agents: Include proteins like Bovine Serum Albumin (BSA) or casein in your assay buffer to block non-specific binding sites on the filter membrane and labware.
-
Ionic Strength: Adjusting the salt concentration (e.g., with NaCl) can minimize electrostatic interactions that contribute to NSB.
-
Detergents: Adding a low concentration of a non-ionic detergent, such as Tween-20, can help to reduce hydrophobic interactions.
-
-
Modify Incubation Conditions:
-
Time and Temperature: Shorter incubation times or lower temperatures can sometimes reduce NSB. However, it is crucial to ensure that specific binding still reaches equilibrium.
-
-
Improve Washing Technique:
-
Wash Volume and Frequency: Increase the number of washes and the volume of ice-cold wash buffer to more effectively remove unbound radioligand.
-
Filter Pre-treatment: Pre-soaking glass fiber filters in a solution of 0.5% polyethyleneimine (PEI) can reduce the binding of positively charged ligands to the negatively charged filter.
-
-
Re-evaluate Ligand and Receptor Concentrations:
-
Ligand Concentration: Use the lowest possible concentration of the radioligand that still provides a robust signal.
-
Receptor Concentration: Titrate the amount of membrane preparation to find the lowest concentration that gives a reliable specific binding signal.
-
Issue 2: Inconsistent or Unexpected Results in Cell-Based Functional Assays
Question: In my cell-based assay (e.g., calcium mobilization or cAMP measurement), this compound is showing activity in a cell line that should not express the primary target receptor. How can I troubleshoot this?
Answer: This suggests potential off-target effects. The following steps can help you identify and minimize these effects:
-
Confirm Receptor Expression: First, verify the receptor expression profile of your cell line using techniques like RT-qPCR or a receptor-specific antibody for western blotting or flow cytometry.
-
Use Specific Antagonists: To identify the off-target, co-incubate your cells with this compound and specific antagonists for suspected off-target receptors (e.g., α-adrenergic or dopamine receptor antagonists). A reversal of the observed effect by a specific antagonist will indicate the involvement of that receptor.
-
Optimize Assay Conditions:
-
Serum Concentration: If using serum-containing media, consider reducing the serum concentration or using serum-free media, as serum proteins can sometimes interfere with compound activity.
-
Cell Density: Optimize the cell seeding density to ensure a consistent and healthy cell monolayer, as assay results can be sensitive to cell confluency.
-
-
Control for Compound-Specific Artifacts:
-
Autofluorescence: If using a fluorescence-based readout, check if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
Cytotoxicity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to ensure that the observed effects are not due to compound-induced cell death.
-
Quantitative Data
Due to the limited availability of a comprehensive public binding profile for this compound, the following table includes binding data for its close structural analog, 1-(1-Naphthyl)piperazine , to provide an indication of its likely affinities. Researchers are strongly encouraged to perform their own binding assays to determine the precise affinities for their specific experimental system.
| Receptor Subtype | Ligand | Species | Assay Type | Affinity (K_i / IC_50) (nM) |
| 5-HT1 | 1-(1-Naphthyl)piperazine | Rat | Radioligand Binding | IC_50 = 6 |
| 5-HT2 | 1-(1-Naphthyl)piperazine | Rat | Radioligand Binding | IC_50 = 1 |
| 5-HT6 | 1-(1-Naphthyl)piperazine | Human | Radioligand Binding | K_i = 120 |
Data for 1-(1-Naphthyl)piperazine is provided as a reference for potential binding characteristics.[2][3]
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay to Determine K_i
Objective: To determine the binding affinity (K_i) of this compound for a specific GPCR.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [³H]-Ketanserin for 5-HT2A)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding determinator (a high concentration of a known unlabeled ligand for the target receptor)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Dilute the radioligand in the assay buffer to a final concentration at or below its K_d.
-
Dilute the cell membranes in the assay buffer to the desired concentration.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of diluted cell membranes to designated wells.
-
Non-Specific Binding: Add 50 µL of the non-specific binding determinator, 50 µL of radioligand, and 100 µL of diluted cell membranes to designated wells.
-
Competition Binding: Add 50 µL of each concentration of this compound, 50 µL of radioligand, and 100 µL of diluted cell membranes to the remaining wells.
-
-
Incubation: Incubate the plate at the optimized temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC_50 value from the resulting sigmoidal curve using non-linear regression.
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Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Visualizations
References
troubleshooting inconsistent results in 2-naphthalen-2-yl-piperazine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-naphthalen-2-yl-piperazine. The information is designed to address common issues encountered during synthesis, purification, and biological evaluation of this compound.
Frequently Asked Questions (FAQs)
Synthesis
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Q1: What is a common synthetic route for preparing this compound? A1: A common and effective method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of 2-bromonaphthalene with piperazine. To avoid the common issue of di-substitution, it is advisable to use a mono-protected piperazine, such as N-Boc-piperazine, followed by a deprotection step.
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Q2: I am experiencing a low yield in my synthesis of this compound using Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction? A2: Low yields in the Buchwald-Hartwig amination can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with starting materials. Key areas for optimization include the choice of palladium precursor and phosphine ligand, the base used, the solvent, and the reaction temperature and time. It is recommended to screen a variety of ligands and bases to find the optimal combination for this specific transformation.
-
Q3: How can I minimize the formation of the di-substituted product, N,N'-bis(2-naphthalen-2-yl)piperazine? A3: The formation of the di-substituted byproduct is a common challenge in piperazine chemistry. To favor mono-substitution, you can employ a large excess of piperazine (5-10 fold). Alternatively, a more controlled approach is to use a mono-protected piperazine, such as N-Boc-piperazine. This protecting group can be removed in a subsequent step to yield the desired mono-substituted product.
Purification and Analysis
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Q4: I am observing poor peak shape (tailing) for this compound during reverse-phase HPLC analysis. What could be the cause and how can I improve it? A4: Peak tailing in reverse-phase HPLC is often due to the interaction of the basic piperazine nitrogens with residual acidic silanol groups on the silica-based column packing. To mitigate this, consider adding a mobile phase additive like triethylamine (TEA) or using a column with end-capping. Using a mobile phase with a slightly acidic pH (e.g., with 0.1% formic acid or trifluoroacetic acid) can also help by protonating the piperazine nitrogens and reducing their interaction with the stationary phase.
-
Q5: What are the recommended techniques for purifying crude this compound? A5: Column chromatography on silica gel is a standard method for purifying the crude product. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective. Due to the basic nature of the piperazine moiety, adding a small amount of a basic modifier like triethylamine to the eluent can improve the chromatographic performance by reducing tailing on the silica gel.
Biological Assays
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Q6: My this compound compound shows lower than expected activity in a cell-based assay. What are the potential reasons? A6: Low bioactivity can be due to several factors. Firstly, verify the identity and purity of your compound using analytical techniques like NMR and LC-MS. Poor aqueous solubility can also limit the effective concentration of the compound in the assay medium. Consider using a co-solvent like DMSO, but be mindful of its final concentration. Additionally, the compound may have poor cell membrane permeability or could be rapidly metabolized by the cells.
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Q7: I am observing inconsistent results in my dopamine D2/D3 receptor binding assays. What are some common sources of variability? A7: Inconsistent results in radioligand binding assays can arise from various sources. Ensure consistent preparation of cell membranes or recombinant receptors. Pipetting accuracy, especially for serial dilutions of the compound, is critical. The incubation time and temperature should be strictly controlled. Non-specific binding can also be a source of variability; ensure it is properly determined and subtracted.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure anaerobic conditions if the catalyst is air-sensitive. |
| Incorrect reaction temperature | Optimize the reaction temperature. Monitor the reaction progress by TLC or LC-MS. | |
| Poor quality starting materials | Verify the purity of 2-bromonaphthalene and piperazine. | |
| Formation of Multiple Byproducts | Side reactions due to high temperature | Lower the reaction temperature and monitor the reaction closely. |
| Presence of impurities in starting materials | Purify starting materials before use. | |
| Incomplete Reaction | Insufficient reaction time | Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed. |
| Catalyst deactivation | Add a fresh portion of the catalyst. |
Biological Assay Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability in Cell Viability Assays | Uneven cell seeding | Ensure a homogenous cell suspension and use proper pipetting techniques for cell seeding. |
| Edge effects in the microplate | Avoid using the outer wells of the plate or fill them with sterile medium. | |
| Compound precipitation | Check the solubility of the compound in the assay medium. Use a lower concentration or a different solvent if necessary. | |
| Low Signal-to-Noise Ratio in Receptor Binding Assays | Insufficient receptor concentration | Increase the amount of cell membrane preparation or receptor protein used in the assay. |
| High non-specific binding | Decrease the concentration of the radioligand. Use a different blocking agent for non-specific binding. | |
| Inactive radioligand | Use a fresh batch of radioligand and store it properly. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol outlines the synthesis using N-Boc-piperazine to ensure mono-arylation, followed by deprotection.
Step 1: N-(2-Naphthalen-2-yl)-N'-Boc-piperazine Synthesis
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To an oven-dried Schlenk flask, add 2-bromonaphthalene (1.0 eq), N-Boc-piperazine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%).
-
Add a base (e.g., sodium tert-butoxide, 1.4 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene as the solvent via syringe.
-
Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
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Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Step 2: Deprotection of N-Boc-piperazine Derivative
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Dissolve the purified N-(2-naphthalen-2-yl)-N'-Boc-piperazine in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
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Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer, concentrate, and if necessary, purify the final product by recrystallization or column chromatography.
Protocol 2: Dopamine D2/D3 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for dopamine D2 and D3 receptors.
-
Prepare cell membranes from cells stably expressing either human dopamine D2 or D3 receptors.
-
In a 96-well plate, add the cell membrane preparation, a radioligand (e.g., [3H]-Spiperone), and varying concentrations of the test compound (this compound).
-
For determining non-specific binding, add a high concentration of a known D2/D3 antagonist (e.g., haloperidol).
-
Incubate the plate at a controlled temperature (e.g., 25 °C) for a specific duration (e.g., 90 minutes).
-
Terminate the incubation by rapid filtration through a glass fiber filter using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 and Ki values using non-linear regression analysis.
Protocol 3: MTT Cell Viability Assay
This protocol is used to assess the cytotoxicity of this compound on a given cell line.
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C.
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for a dopamine receptor binding assay.
Technical Support Center: Addressing Metabolic Instability of 2-Naphthalen-2-yl-piperazine In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo metabolic instability of 2-naphthalen-2-yl-piperazine.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with this compound shows low and variable plasma exposure after oral administration. What are the likely causes?
A1: Low and variable oral bioavailability is a common issue for compounds with metabolic instability. The primary reasons often involve a combination of factors:
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Extensive First-Pass Metabolism: The compound is likely being heavily metabolized in the gut wall and/or liver before it can reach systemic circulation. Cytochrome P450 (CYP) enzymes are the primary culprits for the metabolism of piperazine and naphthalene moieties.
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Poor Aqueous Solubility: While the piperazine moiety generally improves solubility, the lipophilic naphthalene ring can contribute to poor dissolution in gastrointestinal fluids, limiting absorption.[1]
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Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen, reducing its net absorption.
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Chemical Instability: Although less common for this scaffold, degradation in the acidic environment of the stomach could be a contributing factor.
Q2: What are the most probable metabolic "hotspots" on the this compound molecule?
A2: Based on the known metabolism of piperazine and naphthalene, the most likely sites of metabolic attack, or "hotspots," are:
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Piperazine Ring:
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N-dealkylation: Cleavage of the bond between the piperazine nitrogen and the naphthalene ring.
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Oxidation: Oxidation at the carbon atoms adjacent to the nitrogens can lead to the formation of lactams. This is a common metabolic pathway for piperidines and piperazines.
-
-
Naphthalene Ring:
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Aromatic Hydroxylation: Introduction of hydroxyl groups onto the naphthalene ring. The positions on the naphthalene ring are susceptible to oxidation.
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Epoxidation: Formation of an epoxide intermediate on the naphthalene ring, which can then be further metabolized to dihydrodiols or react with cellular nucleophiles.
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These initial phase I metabolites are then often conjugated with glucuronic acid or sulfate (phase II metabolism) to facilitate excretion.[2][3]
Q3: How can I experimentally identify the major metabolites of this compound in vivo?
A3: To definitively identify the major metabolites, you should conduct a metabolite identification study. This typically involves:
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In Vivo Dosing: Administering the compound to an animal model (e.g., rats).
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Sample Collection: Collecting plasma, urine, and feces at various time points.
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Sample Analysis: Utilizing high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze the collected biological samples.
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Metabolite Profiling: Comparing the mass spectra of the dosed samples to a control group to identify parent drug-related material. The structures of the potential metabolites are then elucidated based on their mass fragmentation patterns.
Q4: What strategies can I employ to improve the in vivo metabolic stability of this compound?
A4: Once the metabolic hotspots are identified, several medicinal chemistry strategies can be employed:
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Blocking Metabolic Sites:
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Deuteration: Replacing hydrogen atoms at the metabolic hotspots with deuterium can slow down CYP-mediated metabolism due to the kinetic isotope effect.
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Introduction of Electron-Withdrawing Groups: Placing groups like fluorine on the naphthalene ring can deactivate it towards oxidative metabolism.
-
-
Bioisosteric Replacement:
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Replacing the piperazine ring with a less metabolically labile heterocycle. However, this may significantly impact the compound's pharmacological activity and physicochemical properties.
-
-
Modulating Physicochemical Properties:
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Reducing Lipophilicity: High lipophilicity is often correlated with increased metabolic clearance. Modifications to decrease the logP value can sometimes improve metabolic stability.[4]
-
Troubleshooting Guides
Issue 1: Rapid clearance and short half-life observed in vivo.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High intrinsic clearance due to CYP-mediated metabolism. | Co-administer this compound with a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (1-ABT) in an animal study.[4] | Increased plasma exposure (AUC) and a longer half-life of the parent compound, confirming CYP-mediated metabolism as the primary clearance pathway. |
| Rapid metabolism at a specific site. | Synthesize analogs with modifications at the predicted metabolic hotspots (e.g., fluorination of the naphthalene ring, deuteration of the piperazine ring). | An analog with blocked metabolism at a key site should exhibit improved metabolic stability and a longer in vivo half-life. |
| Contribution of non-CYP metabolic pathways. | If inhibition with 1-ABT shows minimal effect, consider the involvement of other enzyme systems like flavin-containing monooxygenases (FMOs) or UDP-glucuronosyltransferases (UGTs). In vitro studies with specific inhibitors can help elucidate these pathways. | Identification of the responsible metabolic enzymes will guide more targeted chemical modifications. |
Issue 2: Inconsistent plasma concentrations between animals.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor and variable oral absorption. | Conduct a pharmacokinetic study comparing intravenous (IV) and oral (PO) administration to determine the absolute bioavailability. | A low and variable absolute bioavailability will point towards absorption-related issues rather than just metabolic instability post-absorption. |
| Genetic polymorphism in metabolic enzymes. | Use an inbred strain of animals to minimize genetic variability. | More consistent pharmacokinetic profiles across the study group. |
| Formulation issues. | Ensure the compound is fully solubilized in the dosing vehicle. Test different formulations (e.g., solutions, suspensions with different excipients) to improve dissolution and absorption. | Improved consistency in plasma concentrations across animals. |
Data Presentation
Table 1: Illustrative In Vivo Pharmacokinetic Parameters of Piperazine-Containing Compounds in Rats
| Compound | Dose & Route | Cmax (ng/mL) | Tmax (hr) | t1/2 (hr) | CL (L/hr/kg) | Reference |
| Buspirone | 15 mg/kg, IV | - | - | 0.42 | 0.79 | [5] |
| 1-(2-pyrimidinyl)-piperazine (Buspirone Metabolite) | 10 mg/kg, IV | - | - | 1.32 | 0.49 | [5] |
| Piperine | 20 mg/kg, PO | 983 | 2 | 1.22 | 2.66 | [6] |
| N-benzylpiperazine (in humans) | 200 mg, PO | 262 | 1.25 | 5.5 | - | [7] |
Note: This table provides example data from related compounds to illustrate the typical range of pharmacokinetic parameters. Actual values for this compound will need to be determined experimentally.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats (Oral and Intravenous Administration)
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Animal Model: Male Wistar rats (250-300 g).
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Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water. Acclimatize animals for at least 3 days before the experiment.
-
Dose Formulation:
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Oral (PO): Prepare a suspension or solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water) at the desired concentration (e.g., 2 mg/mL for a 10 mg/kg dose).
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Intravenous (IV): Prepare a clear solution of this compound in a vehicle suitable for injection (e.g., saline with a co-solvent like PEG400) at the desired concentration (e.g., 1 mg/mL for a 5 mg/kg dose).
-
-
Administration:
-
PO: Administer the formulation by oral gavage.
-
IV: Administer the formulation via a tail vein or a cannulated jugular vein.
-
-
Blood Sampling:
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Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points: pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[8]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
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Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL) using non-compartmental analysis software.
-
Protocol 2: Bioanalytical Method for Quantification of this compound in Rat Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a clean plate or vial for injection.
-
-
LC-MS/MS System:
-
HPLC: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to elute the analyte.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
-
Visualizations
Caption: Workflow for an in vivo pharmacokinetic study.
Caption: Proposed metabolic pathway for this compound.
Caption: Troubleshooting logic for low in vivo exposure.
References
- 1. benchchem.com [benchchem.com]
- 2. In vivo and in vitro metabolism of 2-methylnaphthalene in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: A Guide to Selecting and Utilizing Control Compounds for 2-Naphthalen-2-yl-piperazine Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting appropriate control compounds for studies involving 2-naphthalen-2-yl-piperazine and its derivatives. Given that 1-(2-Naphthyl)piperazine (2-NP) is a known serotonin receptor modulator, particularly a 5-HT2A partial agonist, this guide focuses on controls relevant to the serotonergic and dopaminergic systems, common off-targets for this class of compounds.[1]
Frequently Asked Questions (FAQs)
Q1: Why are control compounds essential in my this compound experiments?
Q2: What are the different types of control compounds I should consider?
A2: For comprehensive studies, you should include:
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Positive Controls: These are well-characterized compounds with known activity at your target receptor (e.g., a known 5-HT2A agonist if you are studying this receptor). They validate that your assay is working correctly.
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Negative Controls: These are compounds that are structurally similar to your test compound but are inactive at the target of interest. They help to rule out off-target effects and effects related to the chemical scaffold itself.
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Vehicle Controls: This is the solvent in which your test compound is dissolved. It ensures that the solvent itself does not have an effect on the experimental system.
Q3: How do I choose a suitable negative control for my this compound derivative?
A3: An ideal negative control should be structurally as close as possible to your active compound but lacking the specific activity you are investigating. For this compound (2-NP), a 5-HT2A partial agonist, its structural isomer, 1-(1-Naphthyl)piperazine (1-NP), can be a suitable negative control. While not completely biologically inert, 1-NP is a 5-HT2A antagonist, allowing you to differentiate effects specific to 5-HT2A agonism from other potential off-target effects of the naphthylpiperazine scaffold.[1][2]
Q4: Can I use a compound that is active at a different receptor as a control?
A4: Yes, this is a form of a specificity control. For example, if you are studying the effects of a compound on the 5-HT2A receptor, using a selective dopamine D2 receptor agonist as a control can help demonstrate that the observed effects are specific to the serotonergic system.
Troubleshooting Guide
Issue 1: High background signal in my receptor binding assay.
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Potential Cause: The radioligand concentration may be too high, leading to increased non-specific binding.
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Solution: Titrate the radioligand to a concentration at or below its dissociation constant (Kd) for the receptor.
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Potential Cause: Inadequate washing steps may not effectively remove the unbound radioligand.
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Solution: Increase the number and volume of wash steps with ice-cold buffer.
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Potential Cause: The cell membrane preparation may have high levels of non-specific binding sites.
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Solution: Optimize the membrane preparation protocol and consider pre-treating filters with a blocking agent like polyethyleneimine (PEI).
Issue 2: My positive control is not showing the expected activity in a functional assay.
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Potential Cause: The cells may have low receptor expression or have become unresponsive due to high passage number.
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Solution: Use a fresh batch of low-passage cells and confirm receptor expression using a validated method like a radioligand binding assay.
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Potential Cause: The agonist concentration may be suboptimal.
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Solution: Perform a full dose-response curve for the positive control to determine its EC50 and use a concentration that gives a robust response (e.g., EC80).
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Potential Cause: A critical reagent in the assay may have degraded.
-
Solution: Prepare fresh reagents and ensure they are stored correctly.
Issue 3: Inconsistent results between experimental replicates.
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Potential Cause: Inaccurate pipetting or cell seeding.
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Solution: Ensure all pipettes are calibrated and use a consistent technique for cell plating.
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Potential Cause: Edge effects on the assay plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples, or fill them with buffer to maintain a humidified environment.
Recommended Control Compounds
Below is a summary of recommended positive and negative control compounds for studies investigating the effects of this compound on serotonin 5-HT2A and dopamine D2 receptors.
| Control Type | Target | Compound | Mechanism of Action | Commercial Availability |
| Positive Control | 5-HT2A Receptor | (+)-DOI hydrochloride | Potent Agonist | Widely available |
| Ketanserin tartrate | Selective Antagonist | Widely available | ||
| Dopamine D2 Receptor | Quinpirole hydrochloride | Selective Agonist | Widely available | |
| Haloperidol | Antagonist | Widely available | ||
| Negative Control | 5-HT2A Receptor (for 2-NP agonism) | 1-(1-Naphthyl)piperazine (1-NP) | Structural isomer of 2-NP, 5-HT2A Antagonist | Commercially available |
Experimental Protocols
Radioligand Receptor Binding Assay (Competitive)
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT2A receptor.
Materials:
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Cell membranes expressing the human 5-HT2A receptor.
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Radioligand: [3H]-Ketanserin (a 5-HT2A antagonist).
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Non-specific binding control: Mianserin or another suitable 5-HT2A antagonist at a high concentration (e.g., 10 µM).
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Test compound (e.g., this compound).
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Assay buffer: 50 mM Tris-HCl, pH 7.4.
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96-well filter plates (e.g., GF/B filters).
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Scintillation cocktail and a scintillation counter.
Procedure:
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Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 25 µL of non-specific binding control.
-
25 µL of the test compound dilution.
-
50 µL of [3H]-Ketanserin diluted in assay buffer to a final concentration at its Kd.
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100 µL of cell membrane suspension.
-
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Incubate the plate at room temperature for 60 minutes with gentle shaking.
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Harvest the membranes by rapid filtration through the filter plate using a cell harvester.
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Wash the filters three times with 200 µL of ice-cold assay buffer.
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Allow the filters to dry completely.
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Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, which can then be converted to a Ki value.
cAMP Functional Assay
This protocol provides a general method for assessing the effect of a test compound on adenylyl cyclase activity downstream of Gs or Gi-coupled receptors. For Gq-coupled receptors like 5-HT2A, a calcium flux assay would be more direct.
Materials:
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Cells expressing the receptor of interest (e.g., a Gi-coupled dopamine D2 receptor).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound.
-
Positive control agonist.
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cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Assay buffer or cell culture medium.
Procedure:
-
Seed the cells in a 96-well plate and incubate overnight.
-
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
Add serial dilutions of the test compound or positive control to the wells and incubate for 15-30 minutes.
-
Add a submaximal concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate for a further 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the cAMP concentration against the log concentration of the test compound to determine its effect on adenylyl cyclase activity.
Visualizations
References
Technical Support Center: Deprotection Strategies for Boc-protected 2-(Naphthalen-2-yl)-piperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the deprotection of Boc-protected 2-(naphthalen-2-yl)-piperazine.
Troubleshooting Guides
Navigating the deprotection of Boc-protected 2-(naphthalen-2-yl)-piperazine can present several challenges. This section offers guidance on identifying and resolving common issues encountered during this chemical transformation.
Issue 1: Incomplete or Sluggish Deprotection
Symptoms: TLC or LC-MS analysis shows a significant amount of starting material remaining even after the recommended reaction time.
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of the acid (e.g., use neat TFA for a short period if the substrate is stable) or switch to a stronger acid system like 4M HCl in dioxane.[1][2] |
| Low Reaction Temperature | If the reaction is conducted at 0°C, allow it to warm to room temperature and monitor the progress. For particularly resistant substrates, a moderate increase in temperature (e.g., to 40-50°C) may be beneficial.[1][2] |
| Steric Hindrance | The bulky naphthalene group might sterically hinder the approach of the acid. In such cases, longer reaction times or more forcing conditions (higher temperature or acid concentration) may be necessary.[2] |
| Poor Solubility of Starting Material | Ensure the starting material is fully dissolved in the reaction solvent. If solubility is an issue, consider a different solvent system in which the substrate is more soluble.[1] |
Issue 2: Side Product Formation
Symptoms: TLC or LC-MS analysis reveals the presence of one or more unexpected products in significant quantities.
| Potential Cause | Recommended Solution |
| tert-Butylation of the Naphthalene Ring | The electron-rich naphthalene ring is susceptible to alkylation by the tert-butyl cation generated during deprotection.[3] To minimize this, add a scavenger such as triethylsilane (TES) or thioanisole to the reaction mixture.[3] Using a milder deprotection method can also circumvent this issue. |
| Degradation of Other Functional Groups | If the molecule contains other acid-sensitive groups, they may be cleaved under the reaction conditions.[1] Consider using milder acidic conditions (e.g., aqueous phosphoric acid) or non-acidic methods like thermal deprotection.[2][4] |
| Formation of Stable Salts | With TFA, the resulting trifluoroacetate salt can sometimes be difficult to handle.[1] Using HCl in dioxane, which forms a hydrochloride salt, may yield a more easily isolatable solid.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for deprotecting Boc-protected 2-(naphthalen-2-yl)-piperazine?
A1: The most common and generally effective method is treatment with a strong acid.[5][6] Trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol are widely used for this purpose.[1]
Q2: How can I monitor the progress of the deprotection reaction?
A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. The deprotected piperazine will be more polar than the Boc-protected starting material, resulting in a lower Rf value.[2] Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.
Q3: What is the recommended work-up procedure after acidic Boc deprotection?
A3: A typical work-up procedure involves the following steps:
-
Removal of Volatiles: After the reaction is complete, the solvent and excess acid are removed under reduced pressure.[1]
-
Basification: The residue is dissolved in water or an appropriate organic solvent and neutralized with a base, such as saturated aqueous sodium bicarbonate or sodium carbonate, until the pH is basic.[1]
-
Extraction: The deprotected amine (free base) is extracted from the aqueous layer using an organic solvent like DCM or ethyl acetate.[1]
-
Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.[1]
Q4: Are there any milder, non-acidic methods to deprotect Boc-protected 2-(naphthalen-2-yl)-piperazine?
A4: Yes, for substrates that are sensitive to strong acids, several milder alternatives exist:
-
Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent, such as methanol or trifluoroethanol, can effect deprotection without the need for an acid catalyst.[7][8]
-
Lewis Acid-Mediated Deprotection: Lewis acids like zinc bromide (ZnBr₂) can be used for Boc cleavage under non-protic conditions.[2][6]
-
Other Mild Reagents: Reagents like oxalyl chloride in methanol have also been reported for mild Boc deprotection.[1]
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and robust method for Boc deprotection.[1]
Materials:
-
Boc-protected 2-(naphthalen-2-yl)-piperazine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected 2-(naphthalen-2-yl)-piperazine (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (5-10 equiv.) to the stirred solution.[1]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.[1]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[1]
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[1]
-
Extract the aqueous layer three times with DCM.[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Filter the solution and concentrate under reduced pressure to obtain the deprotected 2-(naphthalen-2-yl)-piperazine.
Protocol 2: Deprotection using HCl in Dioxane
This method is a common alternative to TFA and can be advantageous if the trifluoroacetate salt of the product is problematic.[1]
Materials:
-
Boc-protected 2-(naphthalen-2-yl)-piperazine
-
4M HCl in dioxane solution
-
Dioxane or Methanol (anhydrous)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected 2-(naphthalen-2-yl)-piperazine (1.0 equiv.) in a minimal amount of anhydrous dioxane or methanol.
-
Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[1]
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate.[1]
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Analysis of the Binding Affinities of 2-Naphthalen-2-yl-piperazine and Buspirone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinities of the novel compound 2-naphthalen-2-yl-piperazine and the established anxiolytic drug, buspirone. The information presented herein is intended to support research and drug development efforts by offering a comprehensive overview of the available experimental data and methodologies.
Introduction
Buspirone is a well-characterized anxiolytic agent, primarily known for its partial agonist activity at the serotonin 5-HT1A receptor.[1][2] It also exhibits a complex pharmacological profile with affinities for other serotonin and dopamine receptors, which contribute to its overall therapeutic effects and side-effect profile.[3][4] this compound, a member of the arylpiperazine class, is a structurally related compound with anticipated activity at similar neuroreceptors. Understanding the comparative binding affinities of these two compounds is crucial for elucidating the structure-activity relationships within this chemical class and for the potential development of novel therapeutic agents.
While extensive binding data is available for buspirone and its metabolites, quantitative data for this compound is less prevalent in publicly accessible literature. This guide incorporates data for the closely related analog, 1-(2-naphthyl)piperazine, to provide a substantive comparison. It is important to note that while structurally similar, slight variations can lead to significant differences in binding affinity and functional activity.
Data Presentation: A Comparative Overview of Binding Affinities
The following tables summarize the available quantitative data on the binding affinities (Ki, in nM) of buspirone, its major metabolites, and available data for a close analog of this compound. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinity (Ki, nM) of Buspirone and its Metabolites at Key Receptors
| Compound | 5-HT1A | 5-HT2A | D2 | D3 | D4 |
| Buspirone | 14[5] | Moderate Affinity[2] | 380 - 450[2][5] | High Affinity[2] | High Affinity[3] |
| 6-Hydroxybuspirone | 25[3] | - | - | - | - |
| 1-(2-Pyrimidinyl)piperazine (1-PP) | Low Affinity | - | - | Higher affinity relative to D2 | - |
Data for D3 and D4 receptors for buspirone is described as "high affinity" in some sources without specific Ki values being consistently reported.[2][3]
Table 2: Reported Binding Affinity of 1-(2-Naphthyl)piperazine
| Compound | 5-HT1 Receptors | 5-HT2A Receptor | 5-HT3 Receptors |
| 1-(2-Naphthyl)piperazine | High Affinity[6] | Partial Agonist[6] | High Affinity[6] |
Note: Specific Ki values for 1-(2-naphthyl)piperazine are not consistently available in the reviewed literature, with descriptions often being qualitative (e.g., "high affinity").
Experimental Protocols: Determining Binding Affinity
The data presented in this guide is primarily derived from competitive radioligand binding assays. This technique is a robust and sensitive method for determining the affinity of a ligand for its target receptor.[1]
Protocol: Competitive Radioligand Binding Assay for the 5-HT1A Receptor
This protocol outlines a standard procedure for determining the binding affinity of a test compound for the human 5-HT1A receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the 5-HT1A receptor.
Materials:
-
Cell Membranes: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]-8-Hydroxy-2-(di-n-propylamino)tetralin ([3H]-8-OH-DPAT), a high-affinity agonist for the 5-HT1A receptor.
-
Test Compounds: Buspirone (as a reference compound) and this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin or unlabeled 8-OH-DPAT).
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of a serial dilution of the test compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
50 µL of [3H]-8-OH-DPAT at a final concentration at or below its Kd (typically 0.5-1.0 nM).
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key signaling pathways and the experimental workflow for determining binding affinity.
Caption: 5-HT1A Receptor Signaling Cascade.
Caption: Dopamine D2 Receptor Antagonism.
Caption: Radioligand Binding Assay Workflow.
Discussion and Conclusion
The available data indicates that buspirone is a potent ligand for the 5-HT1A receptor, with its major metabolite, 6-hydroxybuspirone, also exhibiting high affinity.[3] Its affinity for the D2 receptor is significantly lower.[2][5] The pharmacological profile of this compound is less defined. However, based on data from its close analog, 1-(2-naphthyl)piperazine, it is expected to have high affinity for both 5-HT1 and 5-HT2 receptors.[6]
The provided experimental protocol for the competitive radioligand binding assay offers a standardized method to directly compare the binding affinities of these two compounds at the 5-HT1A receptor and could be adapted for other receptors of interest.
For a more definitive comparison, further experimental studies are required to determine the specific Ki values of this compound at a range of serotonin and dopamine receptors. Such data would be invaluable for understanding its potential as a therapeutic agent and for guiding future drug discovery efforts in this chemical space. Researchers are encouraged to utilize the outlined protocols to generate this critical data.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buspirone - Wikipedia [en.wikipedia.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. nbinno.com [nbinno.com]
- 6. 1-(2-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]
Validating the Efficacy of 2-naphthalen-2-yl-piperazine in 5-HT1A Knockout Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the effects of 2-naphthalen-2-yl-piperazine, a putative 5-HT1A receptor agonist, utilizing 5-HT1A knockout (KO) mice. The guide outlines the expected behavioral outcomes, detailed experimental protocols, and the underlying signaling pathways. For comparative purposes, data related to the well-characterized 5-HT1A agonist, 8-OH-DPAT, is included to serve as a benchmark for validation.
Introduction to the 5-HT1A Knockout Mouse Model
Mice lacking the 5-HT1A receptor (5-HT1A KO) serve as a critical tool for confirming the in vivo mechanism of action of serotonergic compounds. These mice exhibit a distinct behavioral phenotype characterized by increased anxiety-like behaviors.[1][2][3][4][5] This heightened anxiety makes them an ideal negative control; a true 5-HT1A agonist is expected to have its anxiolytic or other behavioral effects attenuated or completely absent in these animals.[1][5]
Comparative Behavioral Analysis
The following tables summarize the expected outcomes of administering a 5-HT1A agonist, such as this compound, to Wild-Type (WT) and 5-HT1A KO mice in standard behavioral paradigms for assessing anxiety and depression-like behaviors. The data for the established 5-HT1A agonist, 8-OH-DPAT, is provided as a reference.
Table 1: Expected Outcomes in the Elevated Plus Maze (EPM) Test
| Treatment Group | Genotype | Time Spent in Open Arms (% of Total) | Number of Entries into Open Arms | Interpretation |
| Vehicle | WT | ~20% | ~10-15 | Baseline anxiety |
| Vehicle | 5-HT1A KO | <10% | <5 | Increased anxiety-like behavior[1][3][5] |
| This compound | WT | Increased (e.g., ~30-40%) | Increased (e.g., ~15-20) | Anxiolytic effect |
| This compound | 5-HT1A KO | No significant change from Vehicle KO | No significant change from Vehicle KO | Effect is 5-HT1A receptor-dependent |
| 8-OH-DPAT | WT | Increased | Increased | Validated anxiolytic effect[1] |
| 8-OH-DPAT | 5-HT1A KO | No significant effect[1] | No significant effect[1] | Confirmed 5-HT1A receptor mediation |
Table 2: Expected Outcomes in the Forced Swim Test (FST)
| Treatment Group | Genotype | Immobility Time (seconds) | Interpretation |
| Vehicle | WT | ~120-150 | Baseline depressive-like behavior |
| Vehicle | 5-HT1A KO | Decreased (~80-100)[1] | Altered stress-coping behavior |
| This compound | WT | Decreased (e.g., ~80-100) | Antidepressant-like effect |
| This compound | 5-HT1A KO | No significant change from Vehicle KO | Effect is 5-HT1A receptor-dependent |
| 8-OH-DPAT | WT | Decreased | Validated antidepressant-like effect |
| 8-OH-DPAT | 5-HT1A KO | No significant effect | Confirmed 5-HT1A receptor mediation |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[6] The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor.[6][7]
-
The dimensions are typically 35 cm x 5 cm for each arm, with the closed arms having 15 cm high walls.[6] The apparatus should be situated about 50 cm above the floor.[6][7]
Procedure:
-
Habituate the mice to the testing room for at least 30-60 minutes before the test.[6][8]
-
Place a mouse in the center of the maze, facing a closed arm.[6][9]
-
Allow the mouse to explore the maze for a 5-minute session.[6]
-
Record the session using a video camera and tracking software.[6][7]
-
After each trial, clean the maze with 70% ethanol to remove olfactory cues.[9]
-
Analyze the time spent in and the number of entries into the open and closed arms.[6][7]
Forced Swim Test (FST)
The FST is a common behavioral test used to assess depressive-like behavior and screen for antidepressant efficacy.[10][11] The test is based on the principle of behavioral despair, where mice will eventually adopt an immobile posture after an initial period of struggling in an inescapable container of water.
Apparatus:
-
A transparent cylindrical container (e.g., 30 cm height x 20 cm diameter).[10]
-
The water depth should be sufficient to prevent the mouse from touching the bottom with its tail or feet (e.g., 15 cm).[10]
-
The water temperature should be maintained at 23-25°C.[10][12]
Procedure:
-
Habituate the mice to the testing room.[13]
-
Gently place the mouse into the cylinder of water.[10]
-
The test duration is typically 6 minutes.[10]
-
A video camera should be used to record the session for later scoring.[13]
-
The last 4 minutes of the test are typically scored for immobility time.[11][13] Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water.[14]
-
After the test, remove the mouse, dry it with a towel, and place it in a warm, dry cage.[12]
-
Change the water between animals.[13]
Visualizations
Signaling Pathway of the 5-HT1A Receptor
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).[15][16][17] Its activation leads to a cascade of intracellular events that ultimately modulate neuronal excitability.
Caption: Simplified signaling pathway of the 5-HT1A receptor.
Experimental Workflow for Validation
The following diagram illustrates the workflow for validating the 5-HT1A receptor-mediated effects of a novel compound.
Caption: Workflow for validating a 5-HT1A agonist.
Logical Relationship of Expected Effects
This diagram illustrates the logical basis for using 5-HT1A KO mice to validate a compound's mechanism of action.
Caption: Expected effects in WT vs. 5-HT1A KO mice.
References
- 1. Serotonin receptor 1A knockout: An animal model of anxiety-related disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Altered emotional states in knockout mice lacking 5-HT1A or 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hadassah BrainLabs | 5HT1A receptor knockout mouse [brainlabs.org.il]
- 4. 5-HT1A receptor knockout mouse as a genetic model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: The Mouse Forced Swim Test [jove.com]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 15. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 17. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-naphthalen-2-yl-piperazine and its 1-naphthyl Isomer: A Guide for Researchers
An in-depth examination of the pharmacological and chemical disparities between 1- and 2-naphthylpiperazine isomers, providing critical data for researchers and drug development professionals in the field of serotonergic modulation.
This guide presents a comparative analysis of two closely related arylpiperazine compounds: 1-(naphthalen-1-yl)piperazine (1-NP) and 1-(naphthalen-2-yl)piperazine (2-NP). While structurally similar, the positional difference of the naphthyl group attachment to the piperazine ring results in distinct pharmacological profiles, particularly concerning their interaction with serotonin (5-HT) receptors. This document aims to provide a comprehensive overview of their synthesis, receptor binding affinities, and functional effects to aid in the rational design and development of novel therapeutics.
Chemical and Pharmacological Overview
Both 1-NP and 2-NP are recognized as potent serotonergic agents, yet they exhibit significant differences in their receptor interaction profiles. 1-NP is characterized as a non-selective, mixed serotonergic agent, displaying partial agonism at 5-HT1 receptor subtypes and antagonism at 5-HT2 receptor subtypes.[1][2][3] This mixed functionality contributes to a complex behavioral profile in animal models, including anxiolytic-like effects, hyperphagia, and hyperactivity, which are thought to be primarily mediated by the blockade of the 5-HT2C receptor.[1][2]
In contrast, 2-NP is identified as a serotonin receptor modulator with a notable partial agonism at the 5-HT2A receptor.[4] This activity at the 5-HT2A receptor is associated with psychedelic-like effects, as evidenced by the induction of the head-twitch response in rodents.[4] It also demonstrates affinity for 5-HT1 and 5-HT3 receptors.[4] The distinct pharmacological activities of these isomers underscore the critical role of substituent positioning in determining the nature of ligand-receptor interactions.
Data Presentation: Receptor Binding Affinities
The following table summarizes the quantitative data on the binding affinities (Ki and IC50 values) of 1-NP and 2-NP for various serotonin receptors. The data has been compiled from multiple sources to provide a comparative overview. It is important to note that direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.
| Receptor Subtype | 1-(naphthalen-1-yl)piperazine (1-NP) | 2-(naphthalen-2-yl)piperazine (2-NP) |
| 5-HT1 (rat cortical membranes) | IC50 = 6 nM[5][6] | Affinity reported, specific Ki/IC50 not available in searched literature[4] |
| 5-HT2 (rat cortical membranes) | IC50 = 1 nM[5][6] | Affinity reported, specific Ki/IC50 not available in searched literature[4] |
| 5-HT2A | Antagonist[1][2] | Partial Agonist[4] |
| 5-HT2C | Antagonist[1][2] | Data not available |
| 5-HT6 (human) | Ki = 120 nM[5] | Data not available |
| 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F | Partial Agonist[1][2] | Affinity for 5-HT1 family reported, subtype-specific data limited[4] |
| 5-HT3, 5-HT5A, 5-HT7 | High Affinity[1][2] | Affinity for 5-HT3 reported[4] |
Experimental Protocols
Synthesis of Naphthylpiperazine Isomers
A common and effective method for the synthesis of both 1-NP and 2-NP is the Buchwald-Hartwig cross-coupling reaction. This palladium-catalyzed amination allows for the formation of the C-N bond between the naphthyl group and the piperazine ring.
Materials:
-
1-Bromonaphthalene or 2-Bromonaphthalene
-
Piperazine (or a mono-protected piperazine, e.g., N-Boc-piperazine)
-
Palladium catalyst (e.g., Pd2(dba)3 - tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., BINAP - 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene (solvent)
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate, silica gel for chromatography)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.
-
Add the appropriate bromonaphthalene isomer (1-bromo or 2-bromo) and piperazine to the flask.
-
Add anhydrous toluene and heat the reaction mixture to reflux (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired naphthylpiperazine isomer.
-
If a protected piperazine was used, a subsequent deprotection step is required (e.g., treatment with trifluoroacetic acid for a Boc-protecting group).
Radioligand Receptor Binding Assay
This protocol describes a general method for determining the binding affinity of the naphthylpiperazine isomers for serotonin receptors expressed in cell membranes.
Materials:
-
Cell membranes expressing the target human serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A, etc.)
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A)
-
Test compounds (1-NP and 2-NP) at various concentrations
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), the test compound at varying concentrations, or the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plates using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and perform non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and pharmacological evaluation of naphthylpiperazine isomers.
Caption: Simplified 5-HT2A receptor Gq signaling pathway activated by 2-naphthalen-2-yl-piperazine.
Caption: Mechanism of action for a 5-HT2C antagonist like 1-naphthalen-1-yl-piperazine.
Conclusion
The comparative analysis of 1-naphthalen-1-yl-piperazine and this compound reveals that a subtle change in the position of the naphthyl substituent leads to profound differences in their pharmacological profiles. 1-NP acts as a mixed 5-HT1 partial agonist and 5-HT2 antagonist, with its 5-HT2C antagonism being a key driver of its anxiolytic and other behavioral effects. In contrast, 2-NP's partial agonism at the 5-HT2A receptor aligns it with compounds that have psychedelic potential.
This guide provides researchers with a foundational understanding of these two important chemical probes. The presented data and experimental protocols can serve as a valuable resource for the design of new, more selective, and potent modulators of the serotonergic system for the potential treatment of a wide range of neuropsychiatric disorders. Further research, including the generation of more comprehensive and directly comparative binding and functional data, will be crucial for fully elucidating the therapeutic potential of these and related compounds.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Naphthalen-2-yl-piperazine and Related Serotonergic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 2-naphthalen-2-yl-piperazine, a serotonin receptor modulator, with its structural analog quipazine. The information presented is based on preclinical data and is intended to inform research and drug development efforts in the field of serotonergic signaling.
Introduction
This compound, also known as 1-(2-Naphthyl)piperazine (2-NP), is an arylpiperazine derivative that acts as a serotonin receptor modulator.[1] It is structurally related to quipazine and is known to be a partial agonist at the serotonin 5-HT2A receptor.[1] The primary therapeutic interest in these compounds has been in the context of their psychedelic-like properties, which are mediated through the activation of the 5-HT2A receptor.[2] This guide focuses on the direct comparison of the in vitro and in vivo efficacy of this compound and quipazine in preclinical models of 5-HT2A receptor activation.
In Vitro Efficacy Comparison
The in vitro efficacy of this compound and quipazine has been assessed through receptor binding and functional assays. These studies are crucial for determining the affinity of the compounds for their target receptor and their ability to elicit a cellular response.
Comparative Receptor Binding Affinity
The binding affinity of these compounds to the 5-HT2A receptor is typically determined using radioligand binding assays, where the compound's ability to displace a known radiolabeled ligand (e.g., [3H]ketanserin) is measured. The inhibition constant (Ki) is a measure of the binding affinity, with lower values indicating higher affinity.
| Compound | 5-HT2A Receptor Binding Affinity (Ki, nM) |
| This compound (2-NP) | 28.1 |
| Quipazine | 10.5 |
| Reference Compound: Ketanserin | 0.35 - 0.77[3] |
Data sourced from de la Fuente Revenga et al., 2021.
Comparative Functional Potency
The functional potency of these compounds as 5-HT2A receptor agonists is evaluated by measuring their ability to stimulate downstream signaling pathways upon receptor binding. Key functional assays include measuring intracellular calcium (Ca2+) mobilization and inositol monophosphate (IP1) accumulation, which are hallmarks of Gq/11-coupled receptor activation. The half-maximal effective concentration (EC50) is used to quantify functional potency, with lower values indicating greater potency.
| Compound | Intracellular Ca2+ Mobilization (EC50, nM) | IP1 Accumulation (EC50, nM) |
| This compound (2-NP) | 183.4 | 129.1 |
| Quipazine | 40.7 | 45.3 |
Data sourced from de la Fuente Revenga et al., 2021.
In Vivo Efficacy Comparison
The in vivo efficacy of this compound and quipazine is primarily assessed using behavioral models in rodents that are predictive of psychedelic-like effects in humans. The head-twitch response (HTR) is a widely used and validated model for 5-HT2A receptor activation.[4][5]
Head-Twitch Response (HTR) in Mice
The HTR is a rapid, side-to-side head movement induced by serotonergic hallucinogens. The frequency of head twitches is quantified to assess the in vivo potency of a compound. The half-maximal effective dose (ED50) represents the dose required to elicit 50% of the maximal response.
| Compound | Head-Twitch Response (ED50, mg/kg) |
| This compound (2-NP) | > 5 |
| Quipazine | 1.34 |
Data sourced from de la Fuente Revenga et al., 2021. The ED50 for 2-NP was not reached at the highest dose tested (5 mg/kg), indicating lower potency compared to quipazine.
Signaling Pathway and Experimental Workflows
5-HT2A Receptor Signaling Pathway
This compound and quipazine exert their effects by acting as partial agonists at the 5-HT2A receptor, which is a Gq/11 protein-coupled receptor. Upon agonist binding, the receptor activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Figure 1: 5-HT2A Receptor Gq/11 Signaling Pathway.
Experimental Workflow: In Vitro Assays
The following diagram illustrates the general workflow for the in vitro assays used to characterize the efficacy of this compound and its analogs.
Figure 2: General Workflow for In Vitro Efficacy Assays.
Experimental Workflow: In Vivo Head-Twitch Response Assay
The diagram below outlines the key steps involved in the in vivo head-twitch response (HTR) assay.
Figure 3: Workflow for the In Vivo Head-Twitch Response Assay.
Experimental Protocols
In Vitro Radioligand Binding Assay ([3H]ketanserin Displacement)
This protocol is a general procedure for determining the binding affinity of a test compound to the 5-HT2A receptor.
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, the following are added in triplicate:
-
Total Binding: Cell membranes, [3H]ketanserin (a radiolabeled 5-HT2A antagonist), and binding buffer.
-
Non-specific Binding: Cell membranes, [3H]ketanserin, and a high concentration of an unlabeled 5-HT2A antagonist (e.g., 10 µM ketanserin) to saturate the receptors.[3]
-
Displacement: Cell membranes, [3H]ketanserin, and varying concentrations of the test compound.
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound.[3]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Intracellular Calcium (Ca2+) Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Culture: Cells expressing the 5-HT2A receptor are seeded into a 96-well black-walled, clear-bottom plate and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer.[6] The AM ester form of the dye allows it to cross the cell membrane. Intracellular esterases then cleave the AM group, trapping the dye inside the cells.
-
Compound Addition: The plate is placed in a fluorescence plate reader. After establishing a baseline fluorescence reading, the test compound at various concentrations is added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is measured for each concentration of the test compound. The EC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
Inositol Monophosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of IP1, a stable metabolite of IP3, as a measure of Gq/11 pathway activation.
-
Cell Culture: Cells expressing the 5-HT2A receptor are seeded in a suitable multi-well plate.
-
Stimulation: The cells are incubated with the test compound at various concentrations in a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate.[7]
-
Lysis and Detection: After the stimulation period, the cells are lysed, and the concentration of IP1 is measured using a competitive immunoassay, often a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[7][8] In this assay, a d2-labeled IP1 competes with the IP1 produced by the cells for binding to a terbium cryptate-labeled anti-IP1 antibody.
-
HTRF Reading: The plate is read on an HTRF-compatible reader. The HTRF signal is inversely proportional to the amount of IP1 produced by the cells.
-
Data Analysis: A standard curve is generated using known concentrations of IP1. The IP1 concentration in the samples is determined from the standard curve. The EC50 value is calculated by plotting the IP1 concentration against the log of the test compound concentration.
In Vivo Head-Twitch Response (HTR) Assay
This is a behavioral assay in rodents to assess 5-HT2A receptor activation.
-
Animal Acclimation: Mice are acclimated to the testing room and observation chambers before the experiment.
-
Drug Administration: The test compound (e.g., this compound or quipazine) or vehicle is administered to the mice, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Observation Period: Immediately after injection, the mice are placed in individual observation chambers, and their behavior is recorded for a specific duration (e.g., 30-60 minutes).
-
Quantification of HTR: A trained observer, blind to the experimental conditions, counts the number of head twitches for each mouse during the observation period. Alternatively, automated systems using video tracking or magnet-based detectors can be used for quantification.[9]
-
Data Analysis: The total number of head twitches is recorded for each animal. The dose-response relationship is analyzed, and the ED50 value is calculated.
Conclusion
The data presented in this guide indicate that while both this compound and quipazine act as 5-HT2A receptor agonists, quipazine exhibits higher affinity and functional potency in vitro, which translates to greater efficacy in the in vivo head-twitch response model. This compound can be considered a less potent analog of quipazine. This comparative information is valuable for researchers designing structure-activity relationship (SAR) studies and for drug development professionals selecting candidates for further investigation. The provided experimental protocols offer a foundation for the in vitro and in vivo evaluation of novel serotonergic compounds.
References
- 1. 1-(2-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]
- 2. Psychedelic-like Properties of Quipazine and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quipazine-induced head-twitch in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. IP accumulation assay [bio-protocol.org]
- 9. Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 1. Mapping the central 5-HT3 receptor binding site by arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An Independent Review of 2-naphthalen-2-yl-piperazine: A Comparative Analysis of its Serotonergic Activity
This guide provides a comprehensive comparison of the published findings on 2-naphthalen-2-yl-piperazine (2-NP), a known serotonin receptor modulator. While direct independent replication studies are not explicitly available in the reviewed literature, this document synthesizes confirmatory data from various sources to offer an objective evaluation of its pharmacological profile. The performance of 2-NP is compared with alternative compounds that target the serotonin 5-HT2A receptor, a key protein in mediating psychedelic effects. This analysis is intended for researchers, scientists, and professionals in the field of drug development.
Pharmacological Profile of this compound and Alternatives
This compound is an arylpiperazine derivative that has been identified as a serotonin receptor modulator, exhibiting partial agonist activity at the 5-HT2A receptor.[1] Its activity is often compared to quipazine, a structurally related compound, and other well-characterized 5-HT2A agonists like (±)-2,5-dimethoxy-4-iodoamphetamine (DOI). The following tables summarize the quantitative data on the binding affinity and in vivo potency of these compounds.
Table 1: Comparative 5-HT2A Receptor Binding Affinities
| Compound | Receptor | Radioligand | System | Binding Affinity (pKi ± SEM) | Binding Affinity (Ki in nM) | Reference |
| This compound (2-NP) | Human 5-HT2A | [3H]ketanserin | HEK293 cells | 6.14 ± 0.11 | 724.4 | [1] |
| Quipazine | Human 5-HT2A | [3H]ketanserin | HEK293 cells | 4.7 ± 0.14 | 20000 | [1] |
| M100907 (Antagonist) | Rat 5-HT2A | [3H]MDL 100907 | Cortical homogenates | Not Applicable | 0.36 | [2] |
Note: A higher pKi value indicates a higher binding affinity.
Table 2: Comparative In Vivo Potency in the Mouse Head-Twitch Response (HTR) Assay
| Compound | Assay | Endpoint | Potency (ED50 in mg/kg) | Reference |
| This compound (2-NP) | Head-Twitch Response | Induction of HTR | Data not available | |
| Quipazine | Head-Twitch Response | Induction of HTR | ED50 calculated from dose-response curve | [1] |
| DOI | Head-Twitch Response | Induction of HTR | Dose-dependent increase observed | [3][4][5] |
| LSD | Head-Twitch Response | Induction of HTR | 0.0529 | [3] |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the presented data and for designing future replication or extension studies.
1. 5-HT2A Receptor Binding Assay
This in vitro assay quantifies the affinity of a compound for the 5-HT2A receptor.
-
Principle: A competitive binding assay is used where the test compound (e.g., 2-NP) competes with a radiolabeled ligand (e.g., [3H]ketanserin) for binding to the 5-HT2A receptor. The amount of radioactivity displaced by the test compound is measured to determine its binding affinity.
-
Materials:
-
Receptor Source: Membranes from cell lines (e.g., HEK293) engineered to express the human 5-HT2A receptor.
-
Radioligand: A high-affinity radiolabeled ligand for the 5-HT2A receptor, such as [3H]ketanserin.
-
Test Compounds: 2-NP and other comparator compounds.
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.
-
-
Procedure:
-
Incubation: Receptor membranes, radioligand, and varying concentrations of the test compound are incubated together to allow binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[6]
2. Mouse Head-Twitch Response (HTR) Assay
This in vivo behavioral assay is a well-established model for assessing the psychedelic-like effects of compounds mediated by 5-HT2A receptor activation.[3]
-
Principle: Agonism at the 5-HT2A receptor induces a characteristic and quantifiable rapid side-to-side head movement in rodents, known as the head-twitch response.[3] The frequency of these twitches is used as a measure of the compound's in vivo potency.
-
Apparatus: A magnetometer-based system is often employed for automated and objective quantification of HTR. This involves attaching a small magnet to the mouse's head and placing the animal in an enclosure surrounded by a coil. Head twitches induce a detectable change in the magnetic field.[1][3]
-
Procedure:
-
Acclimation: Mice are habituated to the testing chamber.
-
Administration: The test compound (e.g., 2-NP, quipazine, DOI) or vehicle is administered to the animals.
-
Recording: The number of head twitches is recorded for a specific duration (e.g., 30-90 minutes) post-injection.[1]
-
-
Data Analysis: The total number of head twitches is counted, and dose-response curves are generated to determine the ED50 value, which is the dose that produces 50% of the maximal response.[7]
Visualizations
5-HT2A Receptor Signaling Pathway
Caption: 5-HT2A receptor activation by an agonist like 2-NP initiates a Gq-coupled signaling cascade.
Experimental Workflow for Head-Twitch Response Assay
Caption: Workflow for the mouse head-twitch response (HTR) assay.
References
- 1. Psychedelic-like Properties of Quipazine and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3H]MDL 100,907: a novel selective 5-HT2A receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the effects of 5-HT2A and 5-HT5A receptor antagonists on DOI-induced head-twitch response in male rats using marker-less deep learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
A Comparative Review of the Pharmacokinetic Profiles of Naphthylpiperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Summary of Pharmacokinetic Parameters
Due to the limited availability of direct comparative studies, a comprehensive table of pharmacokinetic parameters for a wide range of naphthylpiperazine derivatives cannot be compiled. The following table presents the sparse data available for 1-(1-Naphthyl)piperazine (1-NP), which should be interpreted with caution as the experimental conditions may vary between studies.
| Derivative | Species | Dose and Route | Cmax | Tmax | AUC | Half-life (t1/2) | Reference |
| 1-(1-Naphthyl)piperazine (1-NP) | Rat | 3-30 mg/kg i.p. | Data not available | Data not available | Data not available | Data not available | [1] |
Note: The referenced study focused on the pharmacodynamic effects of 1-NP, such as its impact on serotonin turnover and corticosterone levels, rather than detailing its full pharmacokinetic profile[1]. The lack of publicly available Cmax, Tmax, and AUC data for 1-NP and its analogs underscores the need for dedicated comparative pharmacokinetic investigations.
Experimental Protocols
To facilitate future comparative studies, a generalized experimental protocol for a preclinical pharmacokinetic study of a novel naphthylpiperazine derivative in a rodent model is outlined below. This protocol is based on established methodologies for similar compounds[2][3][4].
Objective:
To determine the pharmacokinetic profile of a novel naphthylpiperazine derivative following oral administration in rats.
Materials:
-
Naphthylpiperazine derivative
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)
-
Male Wistar rats (8-10 weeks old, 200-250g)
-
Oral gavage needles
-
Blood collection tubes (e.g., heparinized capillaries)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22±2°C, 50±10% humidity) for at least one week prior to the experiment with ad libitum access to food and water[4].
-
Fasting: Fast animals overnight (approximately 12 hours) before drug administration, with continued access to water.
-
Dosing: Administer a single oral dose of the naphthylpiperazine derivative (e.g., 10 mg/kg) via oral gavage. The volume of administration should be based on the individual animal's body weight.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose[2].
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the naphthylpiperazine derivative in the plasma samples using a validated bioanalytical method, such as LC-MS/MS[5].
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd), using non-compartmental analysis software[6].
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.
Signaling Pathways
Naphthylpiperazine derivatives are known to interact with various serotonin receptors. 1-(1-Naphthyl)piperazine (1-NP) acts as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2C receptors[7]. The simplified signaling pathways for these two receptor subtypes are depicted below.
5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels and subsequent downstream effects[1][8].
5-HT2C Receptor Signaling Pathway
In contrast, the 5-HT2C receptor is a Gq/11-coupled receptor. Its activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C (PKC)[9][10]. As an antagonist, 1-NP would block these effects.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 4. SID 135649669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacokinetics of a promising antineoplastic prototype piperazine-containing compound (LQFM018) in rats by a new LC-MS/MS bioanalytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]
- 8. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
Validating the Therapeutic Potential of 2-naphthalen-2-yl-piperazine in Secondary Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-naphthalen-2-yl-piperazine, also known as 1-(2-Naphthyl)piperazine (2-NP), is a serotonin receptor modulator with notable affinity for the 5-HT1, 5-HT2, and 5-HT3 receptors. It functions as a partial agonist at the 5-HT2A receptor subtype.[1] Preclinical studies have primarily characterized its in vivo activity through the head-twitch response (HTR) in rodents, a behavioral model indicative of psychedelic potential. While this confirms its engagement with the 5-HT2A receptor, there is a notable absence of publicly available data on its efficacy in secondary, disease-relevant animal models that could validate its broader therapeutic potential.
This guide provides a comparative framework to evaluate the potential therapeutic applications of this compound. Due to the limited direct experimental data on 2-NP in secondary models, this guide will draw comparisons with its structural analog, 1-(1-naphthyl)-piperazine (1-NP), and other well-characterized 5-HT2A receptor ligands. The objective is to offer researchers a data-driven perspective on potential therapeutic avenues and the experimental paradigms to test these hypotheses.
Comparative Analysis of Naphthylpiperazines and 5-HT2A Ligands in Preclinical Models
To contextualize the potential therapeutic applications of this compound, we will compare the available data for the related compound 1-(1-naphthyl)-piperazine with the known effects of the 5-HT2A agonist DOI and the 5-HT2A antagonist ketanserin in established animal models of anxiety, depression, and inflammation.
Table 1: Performance in the Elevated Plus Maze (Anxiety Model)
| Compound | Mechanism of Action | Animal Model | Key Findings |
| 1-(1-naphthyl)-piperazine (1-NP) | Mixed 5-HT1A and 5-HT2A/2C ligand | Rat Open-Field Test | Elicited an anxiolytic-like effect. |
| This compound (2-NP) | 5-HT2A Partial Agonist | Data Not Available | Hypothesized to potentially exhibit anxiolytic or anxiogenic effects depending on the context and dose. |
| DOI (2,5-Dimethoxy-4-iodoamphetamine) | 5-HT2A/2C Agonist | Not specified in readily available sources for this model | Effects can be complex, potentially inducing anxiety-like behaviors at higher doses. |
| Ketanserin | 5-HT2A/2C Antagonist | Rat Elevated Plus Maze | A low dose (0.5 mg/kg) decreased aversion to the open arms, suggesting an anxiolytic effect. A higher dose (1.0 mg/kg) non-specifically decreased overall activity.[2] |
Table 2: Performance in the Forced Swim Test (Depression Model)
| Compound | Mechanism of Action | Animal Model | Key Findings |
| This compound (2-NP) | 5-HT2A Partial Agonist | Data Not Available | The antidepressant potential is unknown. Activation of 5-HT2A receptors is a target for some novel antidepressants. |
| DOI (2,5-Dimethoxy-4-iodoamphetamine) | 5-HT2A/2C Agonist | Not specified in readily available sources for this model | The role of 5-HT2A agonism in this model is an area of active research, with some studies suggesting potential antidepressant-like effects of psychedelics. |
| Ketanserin | 5-HT2A/2C Antagonist | Not specified in readily available sources for this model | 5-HT2A antagonists are a component of the mechanism of some approved atypical antidepressants. |
Table 3: Performance in the Carrageenan-Induced Paw Edema (Inflammation Model)
| Compound | Mechanism of Action | Animal Model | Key Findings |
| This compound (2-NP) | 5-HT2A Partial Agonist | Data Not Available | The anti-inflammatory potential is unknown. 5-HT2A receptor modulation can influence inflammatory pathways. |
| DOI (2,5-Dimethoxy-4-iodoamphetamine) | 5-HT2A/2C Agonist | Not specified in readily available sources for this model | Some studies suggest that 5-HT2A agonists can have anti-inflammatory effects. |
| Ketanserin | 5-HT2A/2C Antagonist | Rat Carrageenan-induced paw edema | Ketanserin has been shown to possess anti-inflammatory properties in this model. |
Experimental Protocols
Detailed methodologies for the key secondary animal models are provided below to facilitate the design of future studies investigating the therapeutic potential of this compound.
1. Elevated Plus Maze (EPM) for Anxiety-Like Behavior
-
Principle: This model is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Acclimatize the animals to the testing room for at least 30-60 minutes before the test.
-
Administer this compound or a vehicle control at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.
-
Thoroughly clean the maze with an appropriate solution (e.g., 70% ethanol) between trials to eliminate olfactory cues.
-
-
Key Parameters Measured:
-
Time spent in the open arms (s)
-
Number of entries into the open arms
-
Time spent in the closed arms (s)
-
Number of entries into the closed arms
-
Total arm entries (as a measure of general locomotor activity)
-
2. Forced Swim Test (FST) for Depressive-Like Behavior
-
Principle: This test is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant treatments are known to increase the duration of active, escape-oriented behaviors (swimming and climbing) and reduce the time of immobility.
-
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet.
-
Procedure:
-
Acclimatize the animals to the testing room.
-
Administer this compound or a vehicle control according to the desired treatment regimen (acute or chronic).
-
Gently place the animal into the water-filled cylinder for a 6-minute session.
-
The behavior is typically scored during the final 4 minutes of the test.
-
An observer, blind to the treatment conditions, scores the duration of immobility, swimming, and climbing.
-
After the test, the animal is removed from the water, dried with a towel, and placed in a heated cage for a short period before being returned to its home cage.
-
-
Key Parameters Measured:
-
Duration of immobility (s)
-
Duration of swimming (s)
-
Duration of climbing (s)
-
3. Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
-
Principle: The subcutaneous injection of carrageenan into a rodent's paw induces a localized inflammatory response characterized by edema, which can be quantified by measuring the increase in paw volume. Anti-inflammatory compounds reduce this swelling.
-
Apparatus: A plethysmometer to measure paw volume.
-
Procedure:
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Administer this compound or a vehicle control (e.g., intraperitoneally or orally).
-
After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[3]
-
The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection.
-
-
Key Parameters Measured:
-
Paw volume (ml) at each time point.
-
Percentage of edema inhibition compared to the vehicle-treated group.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. protocols.io [protocols.io]
- 2. Effects of blockade of 5-HT2 receptors and activation of 5-HT1A receptors on the exploratory activity of rats in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Enantiomeric Purity and Activity of Chiral 2-Naphthalen-2-yl-piperazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of pharmaceutical compounds is a critical determinant of their therapeutic efficacy and safety. For chiral molecules such as 2-naphthalen-2-yl-piperazine, a versatile scaffold in drug discovery, the individual enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of methods to assess the enantiomeric purity and biological activity of chiral this compound and its analogs, supported by experimental data and detailed protocols.
Data Presentation: Enantiomeric Purity and Biological Activity
The enantiomeric purity of a chiral compound is typically expressed as enantiomeric excess (e.e.), which is a measure of how much more of one enantiomer is present compared to the other. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and reliable technique for determining e.e.[1][2]
The biological activity of chiral compounds often differs significantly between enantiomers. This stereoselectivity is evident in receptor binding affinities, where one enantiomer may bind with much higher affinity to a biological target than the other. For arylpiperazine derivatives, which are known to interact with aminergic G-protein coupled receptors, determining the binding affinity (Ki) for specific receptors like dopamine and serotonin subtypes is crucial.
As a case study, the following table presents binding affinity data for the enantiomers of a close structural analog of this compound, 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol. This data clearly demonstrates the principle of stereoselectivity in biological activity.
| Compound | Dopamine D2 Receptor Ki (nM) | Dopamine D3 Receptor Ki (nM) |
| (-)-enantiomer | 47.5 | 0.57 |
| (+)-enantiomer | 113 | 3.73 |
Data from a study on a structurally related compound, demonstrating the differential binding affinities of enantiomers.
Experimental Protocols
Accurate and reproducible experimental methods are paramount for the reliable assessment of chiral compounds. Below are detailed protocols for the determination of enantiomeric purity by chiral HPLC and for the evaluation of biological activity through a receptor binding assay.
Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC
This protocol describes a general method for the separation of chiral arylpiperazine enantiomers using High-Performance Liquid Chromatography with a chiral stationary phase.
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: Chiralpak® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile/Methanol/Diethylamine (90:10:0.1, v/v/v).
-
Sample: A solution of this compound (racemic mixture and individual enantiomers if available) in the mobile phase at a concentration of approximately 1 mg/mL.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 340 nm.
3. Procedure:
-
Prepare the mobile phase, filter it through a 0.45 µm nylon filter, and degas it using an ultrasonic bath.
-
Equilibrate the Chiralpak® IC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a solution of the racemic mixture of this compound to determine the retention times of the two enantiomers and to confirm their separation.
-
Inject the sample solution for which the enantiomeric purity is to be determined.
-
Integrate the peak areas for each enantiomer.
4. Calculation of Enantiomeric Excess (% ee): The enantiomeric excess is calculated using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Protocol 2: Dopamine D2/D3 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the inhibitory constant (Ki) of the enantiomers of this compound for the dopamine D2 and D3 receptors.
1. Materials:
-
Membrane Preparations: Crude membrane preparations from cell lines (e.g., HEK-293) stably expressing human recombinant dopamine D2 or D3 receptors.
-
Radioligand: [³H]Spiperone (a high-affinity ligand for D2 and D3 receptors).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Determinant: 2 µM (+)-Butaclamol.
-
Test Compounds: Solutions of the enantiomers of this compound at various concentrations.
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
2. Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following reactions in a final volume of 0.8 mL:
-
Total Binding: Membrane preparation, [³H]spiperone, and assay buffer.
-
Non-specific Binding: Membrane preparation, [³H]spiperone, and 2 µM (+)-butaclamol.
-
Competitive Binding: Membrane preparation, [³H]spiperone, and varying concentrations of the test compound (each enantiomer).
-
-
Incubation: Incubate the plates for 60 minutes at 30°C.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For the competitive binding experiment, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for determining enantiomeric purity and the signaling pathway associated with D2/D3 dopamine receptor activation.
Caption: Experimental workflow for the assessment of enantiomeric purity and activity.
Caption: Simplified signaling pathway for D2/D3 dopamine receptors.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Naphthalen-2-yl-piperazine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2-Naphthalen-2-yl-piperazine, a compound frequently used in research and development. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. Ensure that all handling occurs in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. In case of a spill, immediately contain the material with an inert absorbent and follow the cleanup procedures outlined in the substance's Safety Data Sheet (SDS).
Key Disposal Information Summary
The following table summarizes the critical information regarding the disposal of this compound, compiled from various safety data sheets.
| Information Category | Guideline |
| Primary Disposal Method | Dispose of contents and container to an approved waste disposal plant.[1][2][3] |
| Regulatory Compliance | Consult and observe all federal, state, and local environmental regulations.[3] |
| Container Management | Do not reuse empty containers. Handle uncleaned containers as you would the product itself. |
| Waste Segregation | Do not mix with other waste. Keep in original containers. |
| Spill Residue | Waste from residues and spill clean-up must be disposed of in accordance with national and local regulations. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of personnel and the protection of the environment. The following protocol outlines the necessary steps for its proper disposal.
1. Waste Identification and Segregation:
-
Clearly label a dedicated, sealable waste container for "this compound and its contaminated materials."
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Collection of Waste:
-
Place all solid waste, including residual amounts of the compound and any contaminated disposables (e.g., weighing paper, gloves, pipette tips), into the designated waste container.
-
For solutions containing this compound, use a separate, clearly labeled, and appropriate liquid waste container.
3. Secure Storage:
-
Keep the waste container tightly closed and store it in a designated, secure, and well-ventilated waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
4. Scheduling a Chemical Waste Pickup:
-
Contact your institution's EHS office or the designated chemical waste disposal service to schedule a pickup.
-
Provide them with an accurate description of the waste, including the chemical name and quantity.
5. Documentation:
-
Maintain a detailed record of the waste generated, including the amount and date of disposal. This is crucial for regulatory compliance and laboratory safety audits.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility within their research endeavors. Always prioritize consulting your institution's specific guidelines and the most recent Safety Data Sheet for the compound.
References
Personal protective equipment for handling 2-Naphthalen-2-yl-piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, operational, and disposal information for handling 2-Naphthalen-2-yl-piperazine (CAS No. 904816-32-6) in a laboratory setting. Adherence to these protocols is essential to ensure personal safety and environmental protection.
Immediate Safety and Handling Precautions
This compound should be handled with care, assuming it may be a skin and eye irritant.[1][2] All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] Avoid direct contact with the substance and the creation of dust.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment protocol is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[3][5] | To prevent skin contact and potential irritation or absorption. |
| Eye Protection | Chemical safety goggles. | To protect eyes from dust particles and potential splashes. |
| Body Protection | A standard lab coat is required. For procedures with a higher risk of spills, a chemically resistant apron should be worn over the lab coat. | To protect against accidental skin contact with the solid or solutions. |
| Respiratory Protection | In cases of inadequate ventilation or when handling large quantities that may generate dust, a NIOSH/MSHA-approved respirator is necessary. | To prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including a spill kit with inert absorbent material (e.g., sand, vermiculite), readily available.
-
Weighing:
-
Perform all weighing operations within a chemical fume hood to contain any dust.
-
Use a tared, sealed container to minimize exposure during transfer.
-
Work on a disposable absorbent pad to easily manage any minor spills.
-
-
Solution Preparation:
-
Slowly add the solvent to the container with the pre-weighed this compound.
-
Ensure the container is appropriately sized to prevent splashing.
-
Keep the container closed whenever possible.
-
-
Post-Handling:
-
Thoroughly decontaminate all non-disposable equipment that has come into contact with the chemical.
-
Wipe down the work surface with an appropriate solvent and then soap and water.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
The disposal of this compound and its containers must be managed as hazardous waste in compliance with all local, state, and federal regulations.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility is confirmed.
-
Containerization:
-
Use a dedicated, properly sealed, and clearly labeled hazardous waste container.
-
The label must include "Hazardous Waste," the full chemical name "this compound," and identify its hazards (e.g., "Irritant").[4]
-
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed chemical waste disposal facility.[3][6] Incineration in a permitted hazardous waste incinerator is a common disposal method for such organic compounds.[6] Do not dispose of this chemical down the drain or in regular trash. [3]
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆N₂ | [7] |
| Molecular Weight | 212.29 g/mol | [7] |
| Physical Appearance | Solid | |
| Occupational Exposure Limits (Piperazine - as a reference) | TWA: 0.3 mg/m³, STEL: 1 mg/m³ (ACGIH) | [1] |
Note: Specific quantitative data for this compound is limited. The occupational exposure limits for piperazine are provided as a conservative reference.
Experimental Protocol: Safe Weighing and Dissolving of this compound
-
Pre-Experiment Checklist:
-
Confirm the chemical fume hood is operational.
-
Don all required PPE as specified in the table above.
-
Prepare a clean weighing vessel, spatula, and the desired solvent.
-
Place a disposable absorbent pad on the balance and in the fume hood work area.
-
Have a labeled hazardous waste container ready for disposables.
-
-
Weighing Procedure:
-
Tare the weighing vessel on the analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound into the weighing vessel using a clean spatula.
-
Close the primary container of this compound immediately after transfer.
-
Record the exact weight.
-
-
Dissolving Procedure:
-
Carefully transport the weighing vessel containing the chemical to the working area within the fume hood.
-
Slowly add the measured volume of the appropriate solvent to the weighing vessel.
-
If necessary, gently stir the mixture with a clean glass rod or a magnetic stirrer until the solid is fully dissolved.
-
Keep the solution covered to prevent evaporation and aerosol formation.
-
-
Cleanup:
-
Dispose of the weighing paper (if used), any contaminated pipette tips, and the absorbent pad into the designated hazardous waste container.
-
Clean the spatula and any other reusable equipment with a suitable solvent, collecting the rinsate as hazardous waste.
-
Wipe down the work surface of the fume hood.
-
Remove PPE in the correct order and wash hands thoroughly.
-
Mandatory Visualization
Caption: Workflow for Handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
